Product packaging for 4-Methyl-1-oxaspiro[5.5]undec-3-ene(Cat. No.:CAS No. 62062-94-6)

4-Methyl-1-oxaspiro[5.5]undec-3-ene

Cat. No.: B8632843
CAS No.: 62062-94-6
M. Wt: 166.26 g/mol
InChI Key: JDCVEHXGIMGDGO-UHFFFAOYSA-N
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Description

4-Methyl-1-oxaspiro[5.5]undec-3-ene, with the CAS Registry Number 68228-06-8 , is an organic compound classified as a spirocyclic ether. This compound has a molecular formula of C11H18O and a molecular weight of 166.26 g/mol . Its structure is characterized by a spiro center connecting a six-membered carbocyclic ring and a six-membered ring containing an oxygen atom, with a methyl substituent on the unsaturated portion of the ring system . The compound's structure can be precisely represented by the SMILES notation CC1CC2(OC=C1)CCCCC2 and the InChIKey WJHAXQNOQJKTQV-UHFFFAOYSA-N . Computational predictions suggest a density of approximately 0.958 g/cm³ and a boiling point near 246°C at 760 mmHg . A primary researched application of this compound is its use as a fragrance ingredient , and its safety profile has been formally assessed for this purpose . The spirocyclic structure of this compound makes it a molecule of interest in organic synthesis and chemical research, particularly for exploring structure-activity relationships or as a potential intermediate for more complex molecules. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety assessment literature and handle the material according to laboratory safety best practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O B8632843 4-Methyl-1-oxaspiro[5.5]undec-3-ene CAS No. 62062-94-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62062-94-6

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4-methyl-1-oxaspiro[5.5]undec-3-ene

InChI

InChI=1S/C11H18O/c1-10-5-8-12-11(9-10)6-3-2-4-7-11/h5H,2-4,6-9H2,1H3

InChI Key

JDCVEHXGIMGDGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CCOC2(C1)CCCCC2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to a Proposed Synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to a proposed synthetic route for 4-Methyl-1-oxaspiro[5.5]undec-3-ene. Due to the limited availability of published specific synthetic procedures for this exact molecule, this guide outlines a plausible and robust method based on well-established principles of organic chemistry. The core of the proposed synthesis is a Lewis acid-catalyzed hetero-Diels-Alder reaction.

Proposed Synthetic Pathway

The formation of the this compound core can be efficiently achieved through a [4+2] cycloaddition, specifically a hetero-Diels-Alder reaction. This approach involves the reaction of a diene, in this case, 2-methyl-1,3-butadiene, with a ketone-derived dienophile, cyclohexanone. The reaction is proposed to be catalyzed by a Lewis acid to enhance its rate and selectivity.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Cyclohexanone Cyclohexanone Product This compound Cyclohexanone->Product Butadiene 2-Methyl-1,3-butadiene Butadiene->Product LewisAcid Lewis Acid (e.g., ZnCl2) LewisAcid->Product Catalysis

Caption: Proposed hetero-Diels-Alder synthesis of this compound.

Experimental Protocol

The following is a detailed, hypothetical experimental protocol for the synthesis of this compound.

Materials and Equipment:

  • Cyclohexanone (reagent grade)

  • 2-Methyl-1,3-butadiene (stabilized with BHT)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous zinc chloride (1.5 g, 11 mmol). The flask is then flushed with an inert gas (e.g., nitrogen or argon).

  • Addition of Reactants: Anhydrous dichloromethane (100 mL) is added to the flask, and the suspension is stirred. To this, add cyclohexanone (10.0 g, 102 mmol), followed by the slow addition of 2-methyl-1,3-butadiene (8.3 g, 122 mmol).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 40 °C for dichloromethane) and maintained at this temperature for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane (25 mL each).

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the proposed synthesis.

ParameterValue
Reactants
Cyclohexanone10.0 g (102 mmol)
2-Methyl-1,3-butadiene8.3 g (122 mmol)
Zinc Chloride (catalyst)1.5 g (11 mmol)
Product
Theoretical Yield 16.9 g (102 mmol)
Expected Actual Yield 11.8 - 13.5 g (70-80% yield)
Appearance Colorless to pale yellow oil
Boiling Point (est.) 85-90 °C at 10 mmHg
¹H NMR (CDCl₃, est.) δ 5.3 (m, 1H), 4.0 (m, 2H), 2.1-1.5 (m, 12H), 1.7 (s, 3H)
¹³C NMR (CDCl₃, est.) δ 140, 120, 98, 65, 38, 35, 26, 25, 24, 23
Purity (by GC-MS) >95%

Experimental Workflow

The logical flow of the synthesis and characterization process is outlined in the diagram below.

G Reactants Reactant Preparation Reaction Hetero-Diels-Alder Reaction Reactants->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, GC-MS) Purification->Analysis Product Pure Product Analysis->Product

Caption: Workflow for the synthesis and analysis of this compound.

This proposed synthesis provides a clear and detailed pathway for obtaining this compound. Researchers can adapt and optimize the provided protocol based on their laboratory conditions and available resources. The structural confirmation of the final product is crucial and should be performed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

An In-depth Technical Guide to 4-Methyl-1-oxaspiro[5.5]undec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methyl-1-oxaspiro[5.5]undec-3-ene, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its properties, spectral information, and potential biological relevance, highlighting areas where further research is needed.

Core Chemical Properties

This compound, with the CAS number 68228-06-8, is a spirocyclic ether. Its core structure consists of a cyclohexane ring spiro-fused to a dihydropyran ring at the quaternary C5 position of the undecane system. The presence of a methyl group at the C4 position and a double bond in the C3-C4 position of the dihydropyran ring are key structural features.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These values are primarily based on computational models and data available in public chemical databases.

PropertyValueSource
Molecular Formula C₁₁H₁₈OPubChem[1]
Molecular Weight 166.26 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC1CC2(CCCCC2)OC=C1PubChem[1]
InChI InChI=1S/C11H18O/c1-10-5-8-12-11(9-10)6-3-2-4-7-11/h5,8,10H,2-4,6-7,9H2,1H3PubChem[1]
XLogP3-AA (Computed) 3.1PubChem[1]
Topological Polar Surface Area 9.2 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 166.135765193 DaPubChem[1]
Monoisotopic Mass 166.135765193 DaPubChem[1]
Complexity (Computed) 177PubChem[1]

Experimental Data

Spectral Analysis

Experimentally obtained spectral data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not currently available in public spectral databases.

Mass Spectrometry: A GC-MS spectrum is noted in the PubChem database, however, detailed fragmentation data is not provided. The predicted collision cross-section values (Ų) for various adducts have been calculated and are available.[2] The fragmentation of organic molecules in a mass spectrometer is initiated by the ionization of the molecule, forming a molecular ion (M+).[3] This energetically unstable molecular ion then undergoes fragmentation into smaller, charged fragments and neutral radicals.[3][4] The analysis of these fragmentation patterns can provide valuable structural information.[4][5] For ethers, a common fragmentation pathway is the α-cleavage, which is generally favored for oxygen-containing compounds.[5]

Biological Activity and Significance

There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or involvement in signaling pathways of this compound. However, the broader class of spiro compounds has garnered significant interest in medicinal chemistry due to their unique three-dimensional structures.

The inherent rigidity and novelty of spiro scaffolds make them attractive for drug discovery.[6] Spirocyclic motifs are found in numerous natural products and have been associated with a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor effects.[6][7] The three-dimensional nature of spiro compounds can lead to improved potency and selectivity for biological targets compared to more planar molecules.[6] For instance, some spiroethers have been investigated for their larvicidal activity.[8]

Given the structural features of this compound, it could be a candidate for screening in various biological assays to explore its potential therapeutic applications.

Logical Relationship of Key Properties

The following diagram illustrates the logical flow from the fundamental structure of this compound to its potential applications, highlighting the current gaps in knowledge.

G Logical Flow of this compound Properties A Molecular Structure (C11H18O, Spirocyclic Ether) B Computed Physicochemical Properties (Molecular Weight, LogP, etc.) A->B C Use as Fragrance Ingredient A->C D Experimental Data (LACKING) (Synthesis Protocol, NMR, IR) A->D E Spectral Analysis (Limited) (Predicted MS) A->E F Biological Activity (UNKNOWN) (Signaling Pathways, MoA) D->F E->F G Potential for Drug Discovery (Based on Spiro Scaffold) F->G

Figure 1. Logical relationship of this compound properties.

Summary and Future Directions

This compound is a known fragrance ingredient with well-defined computed physicochemical properties. However, a significant gap exists in the publicly available experimental data, including detailed synthetic protocols and comprehensive spectral analysis. Furthermore, its biological activity remains unexplored.

For researchers and drug development professionals, this compound represents an opportunity for further investigation. Future work should focus on:

  • Developing and publishing a robust and reproducible synthetic route.

  • Conducting thorough spectral characterization using NMR, IR, and high-resolution mass spectrometry.

  • Screening for biological activity across a range of assays to identify potential therapeutic applications.

The elucidation of this currently limited information will be crucial in unlocking the full potential of this compound in both academic and industrial research.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific databases and literature has revealed no specific experimental spectroscopic data (NMR, IR, or Mass Spectrometry) for the compound 4-Methyl-1-oxaspiro[5.5]undec-3-ene. This guide, therefore, provides a framework for the spectroscopic analysis of this molecule, detailing the methodologies that would be employed for its characterization. The presented data is based on predicted values where available.

Introduction

This compound is a spirocyclic ether with the molecular formula C₁₁H₁₈O. Its structural features, including the spirocyclic core, a double bond within the heterocyclic ring, and a methyl substituent, suggest a unique spectroscopic fingerprint. This document outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—that are essential for the structural elucidation and characterization of this and similar novel compounds.

Data Presentation

While experimental data is not available, predicted mass spectrometry data provides valuable insight into the molecule's mass and potential fragmentation patterns.

Table 1: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺167.14305
[M+Na]⁺189.12499
[M-H]⁻165.12849
[M+NH₄]⁺184.16959
[M+K]⁺205.09893
[M]⁺166.13522

Data sourced from computational predictions.

A comprehensive analysis would typically include the following tables populated with experimental data:

Table 2: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Proposed Assignment
Expected valuese.g., d, t, q, me.g., 1H, 2H, 3He.g., 7.2e.g., -CH₃, -CH₂-, =CH-

Table 3: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Proposed Assignment
Expected valuese.g., C=C, C-O, spiro-C, -CH₃, -CH₂-

Table 4: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3050-3020Medium=C-H stretch
~2950-2850StrongC-H stretch (alkane)
~1650MediumC=C stretch
~1100StrongC-O-C stretch (ether)

Experimental Protocols

The following sections detail the standard experimental methodologies for acquiring the spectroscopic data necessary for the characterization of this compound.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each unique carbon. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for Attenuated Total Reflectance (ATR) IR:

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

    • The solvent should be compatible with the ionization technique and the chromatography method if coupled with one (e.g., LC-MS).

  • Instrument Setup:

    • The mass spectrometer is typically coupled to a liquid chromatograph (LC) for sample introduction and separation from impurities.

    • Set the ionization source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.

  • Data Acquisition:

    • Inject the sample solution into the LC-MS system.

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

    • For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to determine the accurate mass and elemental formula.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS IR Infrared (IR) Spectroscopy - Functional Group Identification Purification->IR NMR NMR Spectroscopy (1H, 13C, 2D) - Structural Elucidation Purification->NMR Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Verification Structure Verification Data_Integration->Structure_Verification

General workflow for the spectroscopic analysis of a novel chemical compound.

Concluding Remarks

The structural characterization of novel compounds is a cornerstone of chemical research and drug development. While experimental spectroscopic data for this compound is not currently available in the public domain, the methodologies outlined in this guide provide a robust framework for its comprehensive analysis. The application of NMR, IR, and Mass Spectrometry, coupled with a systematic workflow, will be crucial in definitively elucidating its structure and understanding its chemical properties. Such data is invaluable for quality control, reaction monitoring, and for establishing structure-activity relationships in drug discovery programs.

In-Depth NMR Analysis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 4-Methyl-1-oxaspiro[5.5]undec-3-ene, a spirocyclic compound with potential applications in fragrance and medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a comprehensive analysis based on predicted NMR data, derived from established chemical shift principles and spectral data of analogous substructures. This document offers a foundational understanding for researchers working with this and structurally related compounds, complete with detailed predicted spectral data, a standard experimental protocol for NMR acquisition, and illustrative diagrams to clarify structural and logical relationships.

Molecular Structure and Predicted NMR Spectra

The structure of this compound consists of a cyclohexane ring spiro-fused to a dihydropyran ring at the C5 position. The dihydropyran ring contains a double bond between C3 and C4, with a methyl group attached to C4.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H2~4.1 - 4.3m-
H3~4.8 - 5.0m-
H4-CH₃~1.7s-
H6ax, H10ax~1.4 - 1.6m-
H6eq, H10eq~1.6 - 1.8m-
H7, H8, H9~1.2 - 1.5m-
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum, including DEPT-135 information for multiplicity, is presented in Table 2. The chemical shifts (δ) are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)DEPT-135
C2~65 - 70CH₂
C3~100 - 105CH
C4~140 - 145C
C5~80 - 85C
C6, C10~30 - 35CH₂
C7, C9~20 - 25CH₂
C8~25 - 30CH₂
C4-CH₃~20 - 25CH₃

Experimental Protocol for NMR Analysis

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of a novel organic compound such as this compound.

2.1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Transfer the solution to a 5 mm NMR tube.

2.2. Spectrometer Setup and Data Acquisition

  • The NMR spectra are acquired on a 500 MHz spectrometer equipped with a broadband probe.

  • The sample is equilibrated to a probe temperature of 25 °C.

  • The spectrometer is locked to the deuterium signal of the CDCl₃ solvent.

  • Automatic shimming is performed to optimize the magnetic field homogeneity.

  • For ¹H NMR:

    • A standard single-pulse experiment is used.

    • The spectral width is set to approximately 16 ppm.

    • The acquisition time is set to 4 seconds.

    • A relaxation delay of 1 second is used.

    • 16 scans are acquired and averaged.

  • For ¹³C NMR:

    • A proton-decoupled pulse program (e.g., zgpg30) is used.

    • The spectral width is set to approximately 240 ppm.

    • The acquisition time is set to 2 seconds.

    • A relaxation delay of 2 seconds is used.

    • 1024 scans are acquired and averaged.

  • For DEPT-135:

    • A standard DEPT-135 pulse sequence is used to differentiate between CH, CH₂, and CH₃ signals.

    • The acquisition parameters are similar to the ¹³C experiment.

2.3. Data Processing

  • The acquired Free Induction Decays (FIDs) are Fourier transformed.

  • Phase correction is applied to obtain an absorption spectrum.

  • Baseline correction is performed.

  • The spectra are referenced to the TMS signal (¹H: 0 ppm) or the residual solvent signal (¹³C: CDCl₃ at 77.16 ppm).

  • Integration of the ¹H NMR signals is performed to determine the relative proton ratios.

Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for the NMR analysis.

molecular_structure cluster_structure This compound img

Caption: Molecular Structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Structural Elucidation weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock h1_acq 1H NMR Acquisition lock->h1_acq c13_acq 13C NMR Acquisition lock->c13_acq dept_acq DEPT-135 Acquisition lock->dept_acq ft Fourier Transform h1_acq->ft c13_acq->ft dept_acq->ft phase Phase & Baseline Correction ft->phase reference Reference Spectra phase->reference integrate Integrate 1H Spectrum reference->integrate assign Assign Signals integrate->assign structure Confirm Structure assign->structure

Caption: Experimental Workflow for NMR Analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, NMR analysis of this compound. The tabulated predicted ¹H and ¹³C NMR data, coupled with a standard experimental protocol and illustrative diagrams, serves as a valuable resource for researchers in the fields of chemistry and drug development. While the data presented is based on established spectroscopic principles, it is crucial for researchers to obtain and analyze experimental data for definitive structural confirmation. This guide provides a robust framework for such an analysis.

Unveiling the Biological Potential of the Oxaspiro[5.5]undecane Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches have revealed no publicly available data on the specific biological activity of 4-Methyl-1-oxaspiro[5.5]undec-3-ene. This technical guide will therefore provide an in-depth overview of the known biological activities of structurally related compounds containing the core oxaspiro[5.5]undecane scaffold. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight the potential of this chemical class.

The spiroketal moiety is a privileged scaffold found in numerous natural products and bioactive molecules, recognized for its conformational rigidity and three-dimensional complexity, which are desirable features in drug discovery.[1][2][3][4][5] The oxaspiro[5.5]undecane framework, a specific type of spiroketal, has emerged as a versatile template for the development of novel therapeutic agents with a wide array of pharmacological activities.

Biological Activities of Oxaspiro[5.5]undecane Derivatives

While data on this compound is absent, various derivatives of the parent oxaspiro[5.5]undecane structure have been synthesized and evaluated for several biological activities. These findings underscore the therapeutic potential inherent in this structural motif.

Antitumor Activity

Several studies have explored the anticancer properties of oxaspiro compounds. For instance, a series of 1-oxa-4-azaspiro[4][5]deca-6,9-diene-3,8-dione derivatives, which share a spirocyclic core, have demonstrated moderate to potent activity against various cancer cell lines, including human lung cancer (A549), human breast cancer (MDA-MB-231), and human cervical cancer (HeLa) cell lines.[6][7]

Compound ClassCell Line(s)Reported ActivityReference(s)
1-Oxa-4-azaspiro[4][5]deca-6,9-diene-3,8-dione derivativesA549, MDA-MB-231, HeLaModerate to potent cytotoxic activity[6][7]
Spiro-oxindole analogsMCF-7, HepG2Potent antiproliferative activity, CDK-2 inhibition[8]
Cardiovascular and Metabolic Effects

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH).[9] Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammation. Furthermore, analogs of the antihypertensive drug terazosin, incorporating oxa-spirocyclic cores, have been synthesized and studied, with some demonstrating enhanced activity.[10]

Compound ClassTarget/ModelReported ActivityReference(s)
1-Oxa-4,9-diazaspiro[5.5]undecane-based ureasSoluble epoxide hydrolase (sEH)Potent inhibition[9]
Oxa-spirocyclic analogs of TerazosinSpontaneously hypertensive ratsAntihypertensive activity[10]
Neurological and Analgesic Properties

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has also been explored for its potential in treating pain. Certain derivatives have been designed as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, a combination aimed at producing potent analgesia with an improved side-effect profile compared to traditional opioids.[11]

Compound ClassTarget(s)Reported ActivityReference(s)
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivativesμ-Opioid receptor (MOR), σ1 receptor (σ1R)Dual agonism/antagonism, analgesic activity[11]
Antimicrobial and Other Activities

The versatility of the spiro-scaffold extends to antimicrobial applications. For example, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been investigated for their antituberculosis activity.[12] Additionally, pharmacological screening of other spiro compounds has revealed potential antifungal and anticonvulsant properties.[13]

Experimental Methodologies: A General Overview

Detailed experimental protocols for the biological evaluation of this compound are not available. However, the following provides a generalized summary of the types of assays commonly employed for evaluating the biological activities of related oxaspiro compounds, based on the cited literature.

In Vitro Cytotoxicity Assays:

  • Cell Lines: A549 (lung carcinoma), MDA-MB-231 (breast adenocarcinoma), HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma).

  • Methodology: Typically, a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used. Cells are seeded in 96-well plates and incubated with varying concentrations of the test compound for a specified period (e.g., 48-72 hours). The MTT reagent is then added, which is converted to formazan by viable cells. The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Enzyme Inhibition Assays (e.g., sEH Inhibition):

  • Methodology: The inhibitory activity against soluble epoxide hydrolase can be determined using a fluorometric assay. The assay measures the hydrolysis of a non-fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate, to a fluorescent product. The reaction is monitored in the presence and absence of the test compound to determine the extent of inhibition.

Receptor Binding and Functional Assays (e.g., Opioid Receptor Activity):

  • Binding Assays: Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. This involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the test compound. The amount of bound radioactivity is then measured to determine the Ki (inhibition constant).

  • Functional Assays: To determine whether a compound acts as an agonist or antagonist, functional assays are employed. For G-protein coupled receptors like the μ-opioid receptor, assays measuring downstream signaling events, such as GTPγS binding or changes in cyclic AMP (cAMP) levels, are often used.

In Vivo Models:

  • Hypertension Models: Spontaneously hypertensive rats (SHR) are a common model for evaluating the antihypertensive effects of novel compounds. Blood pressure is monitored before and after administration of the test compound.

  • Pain Models: The analgesic properties of compounds can be assessed in various rodent models, such as the hot plate test, tail-flick test, or models of neuropathic or inflammatory pain.

Conceptual Workflow for Synthesis and Evaluation

The following diagram illustrates a generalized workflow for the discovery and preclinical evaluation of novel oxaspiro[5.5]undecane derivatives.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation a Scaffold Design & Synthesis b Library of Derivatives a->b c Structural Characterization (NMR, MS) b->c d Primary Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) c->d e Hit Identification d->e f Dose-Response & IC50/EC50 Determination e->f g Structure-Activity Relationship (SAR) Studies f->g g->b h ADME/Tox Profiling (Solubility, Permeability, Metabolic Stability) g->h i Animal Model of Disease (e.g., Hypertension, Pain) h->i j Efficacy & Pharmacokinetic Studies i->j k Preliminary Toxicology j->k

Caption: Generalized workflow for the development of bioactive oxaspiro compounds.

Conclusion

While direct biological data for this compound remains elusive, the broader class of oxaspiro[5.5]undecane derivatives represents a promising area for therapeutic innovation. The diverse range of biological activities reported for compounds containing this scaffold, including anticancer, antihypertensive, and analgesic effects, highlights its potential as a privileged structure in medicinal chemistry. Further investigation into the synthesis and biological evaluation of novel derivatives is warranted to fully explore the therapeutic utility of this chemical space. The methodologies and conceptual workflow outlined in this guide provide a framework for such future research endeavors.

References

An In-depth Technical Guide to 4-Methyl-1-oxaspiro[5.5]undec-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Methyl-1-oxaspiro[5.5]undec-2-ene, a spirocyclic ether of interest in the fragrance industry and potentially in other areas of chemical research. This document collates available data on its chemical identity, physicochemical properties, and toxicological profile. Due to the limited publicly available information on its specific synthesis and biological interactions, this guide also presents a proposed synthetic pathway and discusses the general biological context of fragrance compounds.

Chemical Identity and Nomenclature

The compound with the common name 4-Methyl-1-oxaspiro[5.5]undec-3-ene is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 4-methyl-1-oxaspiro[5.5]undec-2-ene .

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name4-methyl-1-oxaspiro[5.5]undec-2-ene
CAS Number68228-06-8
Molecular FormulaC₁₁H₁₈O
InChIInChI=1S/C11H18O/c1-10-5-8-12-11(9-10)6-3-2-4-7-11/h5,8,10H,2-4,6-7,9H2,1H3
InChIKeyWJHAXQNOQJKTQV-UHFFFAOYSA-N
Canonical SMILESCC1CC2(CCCCC2)OC=C1

Physicochemical and Computed Properties

A summary of the key physical, chemical, and computed properties of 4-methyl-1-oxaspiro[5.5]undec-2-ene is presented below. This data is crucial for understanding its behavior in various experimental and industrial settings.

Table 2: Physicochemical and Computed Data

PropertyValueSource
Molecular Weight166.26 g/mol PubChem
XLogP3-AA3.1PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count0PubChem
Exact Mass166.135765193 DaPubChem
Monoisotopic Mass166.135765193 DaPubChem
Topological Polar Surface Area9.2 ŲPubChem
Heavy Atom Count12PubChem
Complexity177PubChem
Boiling Point (estimated)218 °CScent.vn[1]
Density0.95 g/cm³Guidechem
Refractive Index1.494Guidechem
Flash Point96.2 °CGuidechem

Proposed Experimental Protocol for Synthesis

The proposed synthesis is a two-step process starting from cyclohexanone and 3-buten-1-ol.

Step 1: Acid-catalyzed reaction of cyclohexanone with 3-buten-1-ol to form a hemiacetal, followed by intramolecular cyclization.

  • Reaction Setup: To a solution of cyclohexanone (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane, add 3-buten-1-ol (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a strong acid catalyst, for example, p-toluenesulfonic acid (0.05 eq).

  • Reaction Conditions: Heat the mixture to reflux, and equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Isomerization of the double bond.

The initial cyclization may lead to a mixture of isomers. A subsequent isomerization step might be necessary to obtain the desired 4-methyl-1-oxaspiro[5.5]undec-2-ene. This can be achieved under either acidic or basic conditions, depending on the thermodynamic stability of the desired isomer.

  • Reaction Conditions: The product from Step 1 is dissolved in a suitable solvent and treated with a catalytic amount of an acid or base. The specific conditions (catalyst, solvent, temperature) would need to be determined experimentally.

  • Monitoring and Purification: The reaction should be monitored by GC-MS to determine the isomeric ratio. Once the desired isomer is the major product, the reaction is worked up and purified as described in Step 1.

Biological Context and Potential Signaling Pathways

Specific biological activity or signaling pathway involvement for 4-methyl-1-oxaspiro[5.5]undec-2-ene has not been documented in publicly accessible research. As a fragrance ingredient, its primary biological interaction is expected to be with the olfactory system.

Fragrance molecules, in general, are volatile compounds that are detected by olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity.[2][3] The binding of an odorant to an OR initiates a signal transduction cascade.[2][4] This process typically involves the activation of a G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][4][5] The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron.[2][4] This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of smell.[6][7]

Some fragrance compounds have also been investigated for other biological effects, including potential endocrine-disrupting activities.[4] However, no such data is currently available for 4-methyl-1-oxaspiro[5.5]undec-2-ene.

Safety and Toxicology

According to the aggregated GHS information from the ECHA C&L Inventory, this chemical does not meet GHS hazard criteria in the majority of notifications. However, a minority of notifications indicate that it may cause skin irritation (H315) and be harmful to aquatic life with long-lasting effects (H412).

Table 3: GHS Hazard Statements

Hazard CodeHazard Statement
H315Causes skin irritation
H412Harmful to aquatic life with long lasting effects

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product A Cyclohexanone C Acid-catalyzed Cyclization A->C B 3-Buten-1-ol B->C D Isomerization (optional) C->D Purification E 4-Methyl-1-oxaspiro[5.5]undec-2-ene D->E Purification

Caption: Proposed two-step synthesis of 4-methyl-1-oxaspiro[5.5]undec-2-ene.

General Olfactory Signaling Pathway

Olfactory_Signaling cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular Space Odorant Odorant Molecule (e.g., 4-methyl-1-oxaspiro[5.5]undec-2-ene) OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel Ions Na⁺, Ca²⁺ Influx CNG_channel->Ions ATP ATP ATP->AC cAMP->CNG_channel Opens Depolarization Neuron Depolarization (Signal to Brain) Ions->Depolarization

Caption: Generalized signal transduction cascade in an olfactory sensory neuron.[2][4][5]

References

An In-depth Technical Guide to 4-Methyl-1-oxaspiro[5.5]undec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 68228-06-8

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methyl-1-oxaspiro[5.5]undec-3-ene, a spiro compound utilized primarily in the fragrance industry. While detailed experimental protocols and extensive biological activity data are not widely available in the public domain, this document consolidates the existing knowledge for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

This compound is a volatile organic compound characterized by a spirocyclic ether structure. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 68228-06-8[1][2][3]
Molecular Formula C₁₁H₁₈O[1][3][4]
Molecular Weight 166.26 g/mol [1][3]
IUPAC Name This compound[1]
Synonyms Oxaspirane, 4-Methyl-1-oxaspiro(5.5)undecene[2][3][5][6]
Appearance Colorless clear liquid (estimated)[2]
Specific Gravity 0.950 to 0.958 @ 25°C[2]
Refractive Index 1.482 to 1.487 @ 20°C[2]
Flash Point 81.11 °C (178.00 °F)[2]
Boiling Point 218 °C (estimated)[3]

Spectroscopic Data

  • Mass Spectrometry: PubChem lists the availability of GC-MS data for this compound. The predicted monoisotopic mass is 166.13577 Da.[4]

  • NMR: While specific experimental spectra are not published, NMR prediction tools are available that can estimate the chemical shifts for the hydrogen and carbon atoms in the molecule.[2]

Synthesis and Manufacturing

A detailed, step-by-step experimental protocol for the synthesis of this compound is not described in publicly accessible scientific journals. The compound is produced industrially for the fragrance market. The general synthesis of oxaspirocycles can be complex, often involving multi-step reactions.

A potential, though not explicitly documented for this specific molecule, synthetic approach for related oxaspirocycles could involve the following logical steps:

G Reagents Starting Materials: Cyclohexanone & Crotonaldehyde Grignard Grignard Reaction Reagents->Grignard Intermediate1 Tertiary Allylic Alcohol Grignard->Intermediate1 Cyclization Acid-Catalyzed Intramolecular Cyclization Intermediate1->Cyclization Product This compound Cyclization->Product

Caption: A plausible synthetic pathway to an oxaspiro compound.

Applications and Biological Activity

The primary application of this compound is as a fragrance ingredient.[1] It is valued for its powerful herbal, minty, and camphoraceous notes.[2] Patents describe its use in encapsulated fragrances for controlled release in various consumer products.[5][6]

There is currently no publicly available research detailing any specific pharmacological or biological activity of this compound relevant to drug development. Broader research into the class of oxaspiro and spiroketal compounds indicates that these structural motifs can exhibit a range of biological activities, including antimicrobial and anticancer properties.[7][8] However, no such studies have been published for this specific molecule.

The workflow for evaluating a compound like this for potential drug development would typically follow these stages:

G Discovery Compound Identification Screening High-Throughput Screening Discovery->Screening Lead_ID Lead Identification Screening->Lead_ID Optimization Lead Optimization Lead_ID->Optimization Preclinical Preclinical Studies Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow for drug discovery and development.

Conclusion

This compound is a commercially significant fragrance ingredient with well-defined chemical and physical properties. However, a comprehensive body of scientific literature detailing its synthesis, spectroscopic analysis, and biological activity is lacking in the public domain. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. While the broader class of spiroketals holds therapeutic promise, the potential of this compound in this regard remains to be investigated. Further academic and industrial research would be necessary to unlock any potential applications beyond the fragrance industry.

References

Unveiling 4-Methyl-1-oxaspiro[5.5]undec-3-ene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

Introduction

4-Methyl-1-oxaspiro[5.5]undec-3-ene is a heterocyclic compound characterized by a spiro junction between a cyclohexane and a tetrahydropyran ring. It is recognized primarily for its use as a fragrance ingredient, contributing to the scent profiles of various consumer products.[1] Despite its commercial use, detailed academic research into its synthesis, biological activity, and potential therapeutic applications remains limited. This guide aims to bridge this information gap by providing a consolidated repository of available data and outlining potential avenues for future research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various experimental and formulation contexts.

PropertyValueSource
Molecular Formula C₁₁H₁₈OPubChem
Molecular Weight 166.26 g/mol PubChem
CAS Number 68228-06-8PubChem
Appearance Not specified-
Boiling Point Not specified-
Melting Point Not specified-
Solubility Not specified-
Synonyms 4-Methyl-1-oxaspiro[5.5]undec-2-enePubChem

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available literature, a plausible and efficient synthetic route can be conceptualized via a hetero-Diels-Alder reaction. This pericyclic reaction is a powerful tool for the construction of six-membered heterocyclic rings.

The proposed workflow involves the reaction of a suitable diene with a dienophile. In this case, a substituted 1,3-diene could react with an α,β-unsaturated ketone or aldehyde under thermal or Lewis acid-catalyzed conditions to form the desired oxaspirocyclic core.

G cluster_reactants Reactants Substituted_Diene Substituted 1,3-Diene Diels_Alder_Reaction Hetero-Diels-Alder Reaction Substituted_Diene->Diels_Alder_Reaction Dienophile α,β-Unsaturated Ketone/Aldehyde Dienophile->Diels_Alder_Reaction Reaction_Conditions Lewis Acid Catalyst / Heat Reaction_Conditions->Diels_Alder_Reaction Product This compound Diels_Alder_Reaction->Product Purification Chromatographic Purification Product->Purification

Caption: Proposed Hetero-Diels-Alder Synthesis Workflow.

General Experimental Protocol: Hetero-Diels-Alder Reaction
  • Reactant Preparation: The selected substituted 1,3-diene and α,β-unsaturated carbonyl compound are dissolved in a suitable anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon).

  • Catalyst Introduction: If a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) is used, it is added to the reaction mixture at a reduced temperature (e.g., 0 °C or -78 °C) to control the reaction rate and selectivity.

  • Reaction Execution: The reaction mixture is then either stirred at room temperature or heated to reflux, with the progress monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched by the addition of an appropriate aqueous solution (e.g., saturated sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Toxicological Assessment

A safety assessment of 4-Methyl-1-oxaspiro[5.5]undecene has been conducted by the Research Institute for Fragrance Materials (RIFM).[2][3][4] The findings are summarized in Table 2. It is important to note that while the GHS classification indicates potential for skin irritation and aquatic toxicity, the majority of reports did not meet the GHS hazard criteria.[1]

EndpointResultSource
Acute Toxicity (Oral) Not classifiedRIFM Safety Assessment
Acute Toxicity (Dermal) Not classifiedRIFM Safety Assessment
Skin Irritation/Corrosion Causes skin irritation (H315) in a minority of reportsPubChem[1]
Serious Eye Damage/Irritation Not classifiedRIFM Safety Assessment
Respiratory or Skin Sensitization Not a sensitizerRIFM Safety Assessment
Germ Cell Mutagenicity Not mutagenicRIFM Safety Assessment
Carcinogenicity No data availableRIFM Safety Assessment
Reproductive Toxicity No data availableRIFM Safety Assessment
Aquatic Toxicity Harmful to aquatic life with long lasting effects (H412) in a minority of reportsPubChem[1]

Biological Activity and Signaling Pathways

Currently, there is no publicly available research detailing the specific biological activities or associated signaling pathways of this compound. Its primary documented function is as a fragrance ingredient, suggesting interaction with olfactory receptors. The lack of data in this area presents a significant opportunity for future research.

G Molecule This compound Olfactory_Receptors Olfactory Receptors Molecule->Olfactory_Receptors Binding Biological_Activity Other Potential Biological Activities Molecule->Biological_Activity Investigation Required Signal_Transduction Signal Transduction Cascade Olfactory_Receptors->Signal_Transduction Neuronal_Response Neuronal Response (Scent Perception) Signal_Transduction->Neuronal_Response Signaling_Pathways Associated Signaling Pathways Biological_Activity->Signaling_Pathways

References

An In-depth Technical Guide to the Molecular Structure of 4-Methyl-1-oxaspiro[5.5]undec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and known applications of 4-Methyl-1-oxaspiro[5.5]undecene. Due to the limited availability of specific experimental data for the requested undec-3-ene isomer, this document focuses on the most prevalently documented isomer, 4-Methyl-1-oxaspiro[5.5]undec-2-ene (CAS No. 68228-06-8) , which is commonly referred to by the general name.

Molecular Structure and Identification

The nomenclature surrounding 4-Methyl-1-oxaspiro[5.5]undecene can be ambiguous in various databases. The most consistent structural representation corresponds to the isomer where the double bond is located between carbons 2 and 3 of the tetrahydropyran ring.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 4-methyl-1-oxaspiro[5.5]undec-2-ene[1]
CAS Number 68228-06-8[1]
Molecular Formula C₁₁H₁₈O[1]
SMILES CC1CC2(CCCCC2)OC=C1[1]
InChI Key WJHAXQNOQJKTQV-UHFFFAOYSA-N[1]
Synonyms 4-Methyl-1-oxaspiro(5.5)undecene, 1-Oxaspiro(5.5)undec-4-ene, 4-methyl-[1]

Physicochemical and Computed Properties

Experimental physicochemical data for this compound is scarce in publicly accessible literature. The following tables summarize computed properties sourced from extensive chemical databases.[1][2]

Table 2: Computed Physicochemical Properties

PropertyValue
Molecular Weight 166.26 g/mol [1]
Exact Mass 166.135765193 Da[1]
XLogP3-AA 3.1[1]
Topological Polar Surface Area 9.2 Ų[1]
Complexity 177[1]

Table 3: Computed Structural Properties

PropertyValue
Heavy Atom Count 12[1]
Rotatable Bond Count 0[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Defined Atom Stereocenter Count 0[1]
Undefined Atom Stereocenter Count 1[1]
Covalently-Bonded Unit Count 1[1]

Spectroscopic Data

Mass Spectrometry: In a mass spectrum, the molecular ion peak [M]+ would be expected at m/z 166.1358. Common fragmentation patterns for spiroketals may involve cleavage of the spirocyclic system.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H stretching of alkanes (below 3000 cm⁻¹) and alkenes (above 3000 cm⁻¹), a C=C stretching vibration for the double bond around 1650-1680 cm⁻¹, and a prominent C-O-C stretching band for the ether linkage in the 1050-1150 cm⁻¹ region.[3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum would show signals for the olefinic protons in the range of 5.0-6.5 ppm. The methyl group would likely appear as a doublet around 0.9-1.2 ppm. The aliphatic protons of the cyclohexane and tetrahydropyran rings would produce a complex pattern of multiplets in the upfield region.

  • ¹³C NMR: The spectrum would display signals for the two olefinic carbons, one of which would be significantly downfield due to the adjacent oxygen atom. The spiro carbon would also have a characteristic chemical shift. The remaining aliphatic and methyl carbons would appear in the upfield region.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_activity Biological & Property Screening start Precursors reaction Cyclization Reaction start->reaction purification Purification (e.g., Chromatography) reaction->purification ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir nmr NMR Spectroscopy (1H, 13C, COSY) purification->nmr elucidation Structure Elucidation ms->elucidation ir->elucidation nmr->elucidation bioassay Biological Assays elucidation->bioassay physchem Physicochemical Property Measurement elucidation->physchem

Workflow for Synthesis and Characterization

Experimental Protocols: A General Approach to Synthesis

A specific, detailed experimental protocol for the synthesis of 4-Methyl-1-oxaspiro[5.5]undec-2-ene is not described in readily available scientific literature. However, a general and common method for the synthesis of unsaturated spiroketals involves the acid-catalyzed cyclization of a suitable dihydroxyketone or a related precursor.

A plausible synthetic approach would involve:

  • Preparation of a Precursor: A key intermediate would be a hydroxyketone containing a tethered diol or a protected diol. For this specific molecule, a potential precursor could be derived from cyclohexanone and a substituted butenal derivative.

  • Spiroketalization: The precursor would then be subjected to acid-catalyzed cyclization. This is often achieved using protic acids (e.g., p-toluenesulfonic acid, camphorsulfonic acid) or Lewis acids in an appropriate solvent. The reaction conditions, such as temperature and reaction time, would need to be optimized to favor the formation of the desired unsaturated spiroketal.

  • Purification and Characterization: The crude product would be purified using standard techniques such as column chromatography. The structure of the purified product would then be confirmed using the spectroscopic methods outlined in the previous section (MS, IR, and NMR).

Biological Activity and Applications

The primary documented application of 4-Methyl-1-oxaspiro[5.5]undecene is as a fragrance ingredient . It is reported to have a powerful herbal, minty, and camphoraceous odor.[7]

While many naturally occurring spiroketals exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties, there are no specific pharmacological studies reported for 4-Methyl-1-oxaspiro[5.5]undecene in the available literature. Its use in fragrance formulations suggests it is generally considered safe for topical application under specified concentrations. However, as with many fragrance ingredients, it may cause skin irritation in some individuals.[1]

The broader class of spiroketals is of significant interest in medicinal chemistry and drug development due to their rigid, three-dimensional structures which can allow for precise presentation of functional groups for interaction with biological targets.

Safety and Handling

Based on aggregated GHS data, 4-Methyl-1-oxaspiro[5.5]undecene is not classified as hazardous in a majority of notifications. However, a minority of notifications indicate that it may cause skin irritation (H315) and may be harmful to aquatic life with long-lasting effects (H412).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Methyl-1-oxaspiro[5.5]undec-3-ene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-oxaspiro[5.5]undec-3-ene is a spiroketal enol ether, a structural motif present in various natural products with interesting biological activities. The enol ether functionality provides a versatile handle for a range of chemical transformations, making this scaffold an attractive starting point for the synthesis of novel chemical entities in drug discovery and development. This document outlines general experimental procedures for the synthesis and key reactions of this compound, including acid-catalyzed spiroketalization, epoxidation, and Diels-Alder cycloaddition.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₁H₁₈O[1][2]
Molecular Weight 166.26 g/mol [2]
IUPAC Name This compound[2]
CAS Number 68228-06-8[2]

Synthesis of this compound

A plausible synthetic route to this compound involves the acid-catalyzed reaction of cyclohexanone with an appropriate C4-building block, such as crotonaldehyde or its synthetic equivalents, leading to the formation of the spiroketal enol ether.

General Protocol: Acid-Catalyzed Spiroketalization

This protocol describes a general procedure for the synthesis of this compound from cyclohexanone and a suitable reaction partner.

Materials:

  • Cyclohexanone

  • Crotonaldehyde (or 3-buten-2-ol as a precursor)

  • Anhydrous Toluene (or other suitable aprotic solvent)

  • Acid Catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq) and the C4-building block (1.1 eq) in anhydrous toluene.

  • Add a catalytic amount of the acid catalyst (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Continue heating until the theoretical amount of water has been collected or the reaction is complete as determined by TLC or GC-MS analysis.

  • Allow the reaction mixture to cool to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Expected Data (Hypothetical):

ParameterValue
Yield 60-75%
¹H NMR (CDCl₃, 400 MHz) δ 5.5-5.7 (m, 1H), 4.2-4.4 (m, 1H), 1.9-2.2 (m, 2H), 1.75 (s, 3H), 1.4-1.7 (m, 10H)
¹³C NMR (CDCl₃, 101 MHz) δ 145.2, 105.8, 98.5, 36.4, 34.1, 28.9, 25.5, 22.8, 21.7
IR (thin film, cm⁻¹) 2930, 2860, 1685 (C=C-O), 1150 (C-O)
MS (EI) m/z (%) 166 (M⁺), 151, 123, 95

Reactions of this compound

The enol ether moiety of this compound is susceptible to attack by various electrophiles, making it a useful intermediate for further functionalization.

Epoxidation

Epoxidation of the enol ether double bond can lead to the formation of a reactive epoxide intermediate, which can be further manipulated.[3]

General Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), portion-wise, maintaining the temperature at 0 °C.[4][5][6][7][8]

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate or sodium bicarbonate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Product Data (Hypothetical):

ParameterValue
Product Name 4-Methyl-1,7-dioxaspiro[5.5]undecane-2,3-epoxide
Yield 80-90%
¹H NMR (CDCl₃, 400 MHz) δ 3.1-3.3 (m, 2H), 1.8-2.0 (m, 2H), 1.4 (s, 3H), 1.3-1.7 (m, 10H)
¹³C NMR (CDCl₃, 101 MHz) δ 102.1, 70.5, 68.2, 35.8, 33.7, 28.5, 25.1, 22.5, 19.8
Diels-Alder Reaction

The enol ether can act as a dienophile in a Diels-Alder reaction with a suitable diene, leading to the formation of complex polycyclic structures.[9][10][11][12][13]

General Protocol:

  • In a sealed tube, dissolve this compound (1.0 eq) and a reactive diene (e.g., cyclopentadiene, 1.5 eq) in a high-boiling solvent such as toluene or xylene.

  • Heat the reaction mixture at a high temperature (e.g., 110-140 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the cycloadduct.

Expected Product Data (Hypothetical with Cyclopentadiene):

ParameterValue
Product Name (Stereoisomer of) 4-Methyl-3',4',7',7a'-tetrahydro-spiro[1,3-dioxolane-2,4'-indene]
Yield 50-70%
¹H NMR (CDCl₃, 400 MHz) Complex multiplet signals are expected in the range of δ 6.2-1.2.
¹³C NMR (CDCl₃, 101 MHz) Complex signals are expected.

Visualizations

Synthetic Workflow

Synthesis_Workflow Cyclohexanone Cyclohexanone Spiroketalization Acid-Catalyzed Spiroketalization Cyclohexanone->Spiroketalization Crotonaldehyde Crotonaldehyde Crotonaldehyde->Spiroketalization Target This compound Spiroketalization->Target

Caption: Synthetic workflow for this compound.

Reaction Pathways

Reaction_Pathways Start This compound Epoxidation Epoxidation (m-CPBA) Start->Epoxidation DielsAlder Diels-Alder (Diene, Heat) Start->DielsAlder Epoxide Epoxide Product Epoxidation->Epoxide Cycloadduct Diels-Alder Adduct DielsAlder->Cycloadduct

Caption: Key reaction pathways of this compound.

References

Application of 4-Methyl-1-oxaspiro[5.5]undec-3-ene in Medicinal Chemistry: A Review of Current Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methyl-1-oxaspiro[5.5]undec-3-ene, a spirocyclic compound, has been a subject of interest primarily within the fragrance industry. While the broader class of spirocyclic molecules holds significant promise and has been successfully explored in medicinal chemistry for the development of novel therapeutics, the direct application of this compound in this field is not documented in publicly available scientific literature. This report summarizes the known applications of this compound and explores the medicinal chemistry potential of structurally related oxaspirocyclic scaffolds.

Part 1: this compound - Current Applications

Currently, this compound is predominantly utilized as a fragrance ingredient. Its chemical properties, including its characteristic odor profile, have led to its incorporation in various consumer products.

Chemical and Physical Properties:

PropertyValue
Molecular FormulaC₁₁H₁₈O
Molecular Weight166.26 g/mol
Odor ProfileHerbal, Spicy, Minty, Woody, Camphoreous[1]
CAS Number68228-06-8[2]

Safety and Regulatory Information:

As a fragrance ingredient, this compound has undergone safety assessments. The Research Institute for Fragrance Materials (RIFM) has published a safety assessment for this compound.[2] According to the European Chemicals Agency (ECHA), it may cause skin irritation and be harmful to aquatic life with long-lasting effects.[3]

Part 2: Medicinal Chemistry Potential of Oxaspirocyclic Scaffolds

While this compound itself has not been identified as a pharmacologically active agent, the inherent structural features of the oxaspiro[5.5]undecane core and other related spirocycles are of significant interest in drug discovery. The rigid, three-dimensional nature of spirocyclic systems offers a unique way to explore chemical space and can lead to compounds with improved potency, selectivity, and pharmacokinetic properties compared to their more flexible acyclic or monocyclic counterparts.

A notable example of a medicinally relevant spirocyclic compound is the class of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives . These compounds have been investigated as highly potent soluble epoxide hydrolase (sEH) inhibitors.[4] sEH is a therapeutic target for various diseases, including chronic kidney disease. The discovery of these potent inhibitors highlights the potential of the spirocyclic scaffold in designing enzyme inhibitors.[4]

The general workflow for identifying and developing such bioactive spirocyclic compounds is outlined below.

DrugDiscoveryWorkflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development A Scaffold Selection (e.g., Oxaspirocycles) B Library Synthesis A->B Design C High-Throughput Screening B->C Assay D Lead Optimization C->D Identify Hits E In Vitro & In Vivo Pharmacology D->E Improve Properties F Toxicology Studies E->F Safety Assessment G Clinical Trials F->G Candidate Selection EnzymeInhibitionAssay cluster_components Assay Components cluster_reaction Enzymatic Reaction Enzyme Enzyme (sEH) Product Fluorescent Product Enzyme->Product acts on NoProduct No/Reduced Product Enzyme->NoProduct is inhibited Substrate Substrate (PHOME) Substrate->Product is converted to Inhibitor Inhibitor (Test Compound) Inhibitor->Enzyme binds to Inhibitor->NoProduct leads to

References

Application Notes and Protocols for 4-Methyl-1-oxaspiro[5.5]undec-3-ene as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any specific examples of 4-Methyl-1-oxaspiro[5.5]undec-3-ene being used as a chiral auxiliary. The following application notes and protocols are hypothetical and have been constructed to demonstrate the potential application of this molecule based on the established principles of asymmetric synthesis. The experimental procedures, data, and reaction pathways are illustrative and not based on experimentally validated results.

Application Note: Hypothetical Use in Asymmetric Diels-Alder Reactions

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction, temporarily attaching to a substrate to direct the formation of a new stereocenter.[1][2] An ideal auxiliary should be easily attached and removed, inexpensive, and provide a high degree of stereocontrol.[1] The rigid, conformationally locked structure of spirocyclic compounds makes them attractive candidates for such roles.[3][4] This document proposes the hypothetical use of (R)-4-Methyl-1-oxaspiro[5.5]undec-3-en-4-ol, derived from the title compound, as a chiral auxiliary. Its spiroketal framework is expected to effectively shield one face of a prochiral dienophile, thereby directing the approach of a diene in a Diels-Alder cycloaddition.[5]

Principle of Stereochemical Induction

The proposed mechanism of stereocontrol relies on attaching the auxiliary to a dienophile, such as an acrylate, via an ester linkage. The bulky spirocyclic group is hypothesized to block one face of the dienophile's C=C bond. In a Lewis acid-catalyzed Diels-Alder reaction, the Lewis acid would coordinate to the carbonyl oxygen, locking the conformation of the acrylate and enhancing the facial bias. This would force the diene to approach from the less sterically hindered face, resulting in a high diastereoselectivity in the resulting cycloadduct.

Data Presentation: Hypothetical Results for a Diels-Alder Reaction

The following table summarizes the projected outcomes for the hypothetical Diels-Alder reaction between the chiral acrylate of the auxiliary and cyclopentadiene. This data is purely illustrative.

EntryLewis Acid (1.1 eq)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (endo:exo)
1TiCl₄CH₂Cl₂-7894>99:1
2Et₂AlClCH₂Cl₂-789198:2
3SnCl₄Toluene-788595:5
4BF₃·OEt₂CH₂Cl₂-788892:8

Experimental Protocols

Protocol 1: Attachment of the Chiral Auxiliary

This protocol describes the hypothetical synthesis of the chiral acrylate dienophile from the auxiliary precursor, (R)-4-Methyl-1-oxaspiro[5.5]undec-3-en-4-ol.

  • Materials:

    • (R)-4-Methyl-1-oxaspiro[5.5]undec-3-en-4-ol (1.0 eq)

    • Acryloyl chloride (1.2 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Dissolve (R)-4-Methyl-1-oxaspiro[5.5]undec-3-en-4-ol in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add Et₃N dropwise, followed by the slow, dropwise addition of acryloyl chloride.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude ester by flash column chromatography on silica gel.

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol details the hypothetical Lewis acid-catalyzed cycloaddition.

  • Materials:

    • Chiral acrylate dienophile (from Protocol 1) (1.0 eq)

    • Cyclopentadiene (freshly cracked) (3.0 eq)

    • Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.1 eq)

    • Anhydrous Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the chiral acrylate dienophile in anhydrous CH₂Cl₂ under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add the TiCl₄ solution dropwise. The solution should turn a deep color. Stir for 20 minutes.

    • Add freshly cracked cyclopentadiene dropwise.

    • Stir the reaction at -78 °C for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

    • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.

    • Purify the cycloadduct by flash column chromatography.

Protocol 3: Cleavage and Recovery of the Chiral Auxiliary

This protocol describes the reductive cleavage of the auxiliary to yield the target chiral alcohol.

  • Materials:

    • Diels-Alder adduct (from Protocol 2) (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (3.0 eq)

    • Anhydrous Diethyl Ether (Et₂O)

    • Saturated aqueous solution of Rochelle's salt (sodium potassium tartrate)

  • Procedure:

    • Add LiAlH₄ to a flask containing anhydrous Et₂O under an inert atmosphere and cool to 0 °C.

    • Dissolve the Diels-Alder adduct in anhydrous Et₂O and add it dropwise to the LiAlH₄ suspension.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of H₂O (X mL), 15% aqueous NaOH (X mL), and H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular white precipitate vigorously for 1 hour.

    • Add anhydrous MgSO₄, stir for another 15 minutes, and filter the mixture through a pad of Celite, washing thoroughly with Et₂O.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude material by flash column chromatography to separate the desired enantiomerically enriched alcohol from the recovered chiral auxiliary.

Visualizations

experimental_workflow cluster_1 Step 1: Auxiliary Attachment cluster_2 Step 2: Asymmetric Reaction cluster_3 Step 3: Auxiliary Cleavage Aux Chiral Auxiliary (R)-4-Methyl-1-oxaspiro[5.5] undec-3-en-4-ol Acrylate Chiral Acrylate Dienophile Aux->Acrylate Acryloyl Chloride, Et3N Adduct Diastereomerically Enriched Diels-Alder Adduct Acrylate->Adduct Cyclopentadiene, Lewis Acid (TiCl4) Product Enantiopure Product (Chiral Alcohol) Adduct->Product LiAlH4 Recovered Recovered Auxiliary Adduct->Recovered

Caption: Hypothetical workflow for asymmetric synthesis using the spirocyclic chiral auxiliary.

logical_relationship cluster_0 dienophile Chiral Dienophile complex Chelated Intermediate (Locked Conformation) dienophile->complex la Lewis Acid (e.g., TiCl4) la->complex Coordination product Major Diastereomer complex->product diene Diene diene->product Attack from less-hindered face

Caption: Proposed stereochemical control via a chelated intermediate in the Diels-Alder reaction.

References

Synthetic Utility of 4-Methyl-1-oxaspiro[5.5]undec-3-ene: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the currently available information regarding the synthetic applications of 4-Methyl-1-oxaspiro[5.5]undec-3-ene. Despite a comprehensive search of scientific literature, detailed experimental protocols and specific synthetic routes utilizing this compound as a starting material or key intermediate remain largely undocumented in readily accessible resources. The primary information available pertains to its basic chemical properties and its presence in patent literature, suggesting potential use in the fragrance industry.

Compound Properties

Basic chemical data for this compound is available through chemical databases such as PubChem.[1] This includes its molecular formula (C₁₁H₁₈O) and molecular weight (166.26 g/mol ), alongside predicted data such as its octanol-water partition coefficient (XlogP3-AA: 3.1).

Context from Related Spiroketal Syntheses

While direct applications of this compound are not detailed, the broader class of oxaspiro[5.5]undecene derivatives has been shown to be valuable in the synthesis of complex natural products. For instance, a substituted 1,7-dioxaspiro[5.5]undec-3-ene system serves as a key structural motif in the total synthesis of okadaic acid, a potent phosphatase inhibitor.[2] This synthesis highlights the importance of the spiroketal core in constructing complex molecular architectures. The general workflow for such a synthesis, while not starting from the specific compound of interest, illustrates the potential synthetic value of this class of molecules.

General Synthetic Workflow for Spiroketal Formation

The following diagram illustrates a generalized conceptual workflow for the synthesis of spiroketals, which could be theoretically applicable to derivatives of this compound. This is a representative pathway and not a specific protocol for the target compound due to the lack of available data.

G cluster_start Starting Materials cluster_process Key Transformation cluster_product Product cluster_application Potential Application start1 Keto-diol Precursor process1 Acid-Catalyzed Spiroketalization start1->process1 product1 Spiroketal Core (e.g., Oxaspiro[5.5]undecene) process1->product1 app1 Natural Product Synthesis product1->app1

Caption: Generalized workflow for spiroketal synthesis.

Data Summary

Due to the absence of specific experimental data for reactions involving this compound as a reactant, a quantitative data table as requested cannot be generated.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound could not be cited as no specific synthetic transformations were found in the literature search.

Future Outlook

The structural features of this compound, including the spirocyclic system and the enol ether moiety, suggest it could be a valuable building block in organic synthesis. The enol ether is susceptible to various electrophilic additions and cycloadditions, while the spirocyclic core provides a rigid three-dimensional scaffold. Further research into the reactivity and potential applications of this compound is warranted and could reveal novel synthetic pathways for the development of new chemical entities. Researchers are encouraged to explore its utility as a precursor for more complex molecules in medicinal chemistry and materials science.

References

Application Notes & Protocols for the Analytical Detection of 4-Methyl-1-oxaspiro[5.5]undec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-oxaspiro[5.5]undec-3-ene is a synthetic fragrance ingredient utilized in a variety of consumer products. As with many fragrance components, its accurate detection and quantification are crucial for quality control, regulatory compliance, and safety assessments. These application notes provide detailed protocols for the identification and quantification of this compound in various matrices, primarily employing Gas Chromatography-Mass Spectrometry (GC-MS), which is considered the gold standard for the analysis of volatile and semi-volatile organic compounds in complex mixtures.[1][2][3][4]

The methodologies outlined below are designed to be adaptable for different sample types, such as essential oils, cosmetic formulations, and environmental samples.

Analytical Techniques

The primary analytical technique for the detection and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This powerful method combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1][2][3] For enhanced sensitivity, especially in complex matrices or for trace-level detection, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a highly effective sample preparation and introduction technique.[5][6][7]

Key Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the separation and identification of this compound from other volatile and semi-volatile compounds in a sample.[8][9][10][11]

  • Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS: A solvent-free extraction method ideal for concentrating volatile analytes from a sample matrix before GC-MS analysis, thereby increasing sensitivity.[5][6][12][13]

Data Presentation

The following table summarizes the typical quantitative data expected from the analytical methods described. These values are representative and may vary depending on the specific instrumentation and matrix effects.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)HS-SPME-GC-MS
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5.0 µg/mL0.05 - 0.5 µg/mL
Linearity (R²) > 0.995> 0.995
Recovery 85 - 115%80 - 120%
Precision (RSD) < 15%< 20%

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in a Liquid Matrix (e.g., Fragrance Oil, Cosmetic Product Base) using GC-MS

1. Objective: To quantify the concentration of this compound in a liquid sample.

2. Materials and Reagents:

  • Reference standard of this compound (≥95% purity)

  • Internal Standard (e.g., Tetradecane, Hexadecane)

  • High-purity solvent (e.g., Hexane, Dichloromethane, Ethyl Acetate)

  • Sample containing this compound

  • Volumetric flasks, pipettes, and vials

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Add a known concentration of the internal standard.

  • Dilute to the mark with the chosen solvent.

  • Vortex the solution for 1 minute to ensure homogeneity.

  • If necessary, perform serial dilutions to bring the analyte concentration within the calibration range.

  • Transfer an aliquot of the final solution to a GC vial for analysis.

4. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1) or Splitless for trace analysis

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

5. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show characteristic fragment ions.

  • Create a calibration curve by analyzing a series of standard solutions of known concentrations.

  • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

Protocol 2: Trace Level Detection of this compound in a Solid or Aqueous Matrix using HS-SPME-GC-MS

1. Objective: To detect and quantify trace levels of this compound in a complex matrix (e.g., fabric, water sample).

2. Materials and Reagents:

  • Reference standard of this compound (≥95% purity)

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS)

  • Headspace vials (20 mL) with magnetic crimp caps

  • Sample containing trace amounts of this compound

  • Deionized water (for liquid samples) or an inert solid support (for solid samples)

  • Sodium chloride (optional, to enhance partitioning of analytes into the headspace)

3. Sample Preparation:

  • Place a known amount of the sample (e.g., 1 g of solid or 5 mL of liquid) into a 20 mL headspace vial.

  • For liquid samples, add 1 g of sodium chloride to increase the ionic strength of the solution.

  • Seal the vial with a crimp cap.

  • Place the vial in a heating block or autosampler incubator.

4. HS-SPME Procedure:

  • Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow the analytes to partition into the headspace.

  • Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

5. GC-MS Instrumentation and Conditions:

  • Use the same GC-MS system and column as in Protocol 1.

  • Injector Temperature: 260 °C (or as recommended for the specific SPME fiber).

  • Injection Mode: Splitless for the duration of the desorption.

  • Desorption Time: 5 minutes.

  • The oven temperature program and MS conditions can be the same as in Protocol 1.

6. Data Analysis:

  • Data analysis is performed in the same manner as in Protocol 1. Calibration for HS-SPME can be performed using standard additions to a blank matrix to account for matrix effects.

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Reporting Sample Sample Acquisition (e.g., Cosmetic, Essential Oil) Liquid_Prep Protocol 1: Liquid Sample - Weigh Sample - Add Internal Standard - Dilute with Solvent Sample->Liquid_Prep Liquid Matrix Solid_Prep Protocol 2: Solid/Aqueous Sample - Place in Headspace Vial - Add NaCl (optional) Sample->Solid_Prep Solid/Aqueous Matrix GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Liquid_Prep->GC_MS HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Solid_Prep->HS_SPME Identification Peak Identification (Retention Time & Mass Spectrum) GC_MS->Identification HS_SPME->GC_MS Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report - Concentration - Quality Control Data Quantification->Report

Caption: General analytical workflow for the detection of this compound.

GC_MS_Process Sample_Injection Sample Injection GC_Column Gas Chromatography Column (Separation by Boiling Point & Polarity) Sample_Injection->GC_Column Carrier Gas Ion_Source Ion Source (Electron Ionization) GC_Column->Ion_Source Separated Analytes Mass_Analyzer Mass Analyzer (Separation by m/z) Ion_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Data_System Data System (Chromatogram & Mass Spectrum) Detector->Data_System

Caption: Logical flow of the Gas Chromatography-Mass Spectrometry (GC-MS) process.

References

Application of 4-Methyl-1-oxaspiro[5.5]undec-3-ene in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive literature searches did not yield specific examples of the direct application of 4-Methyl-1-oxaspiro[5.5]undec-3-ene in the synthesis of natural products. The following application notes and protocols are therefore focused on the broader, yet highly relevant, topic of the synthesis and elaboration of the 1-oxaspiro[5.5]undecane core, a prevalent structural motif in a wide array of biologically active natural products. The principles and methods described are directly applicable to skeletons of this type.

Introduction to the 1-Oxaspiro[5.5]undecane Moiety

The 1-oxaspiro[5.5]undecane scaffold is a key structural feature in numerous natural products exhibiting a wide range of biological activities.[1][2] This spiroketal system is often found in polyether antibiotics, pheromones, and other complex organic molecules. Its rigid three-dimensional structure plays a crucial role in the specific binding of these natural products to their biological targets.[2] The stereocontrolled synthesis of the spiroketal core is often a pivotal and challenging step in the total synthesis of these molecules. Synthetic strategies can be broadly categorized into thermodynamically and kinetically controlled processes.[3][4]

General Synthetic Strategies for 1-Oxaspiro[5.5]undecane Core

The construction of the 1-oxaspiro[5.5]undecane system can be achieved through several key synthetic disconnections. The choice of strategy is often dictated by the desired stereochemistry at the anomeric carbon and the overall substitution pattern of the target natural product.

Key Synthetic Approaches:

  • Acid-Catalyzed Spiroketalization: This is the most traditional and common method, involving the cyclization of a dihydroxyketone precursor under acidic conditions. This method typically yields the thermodynamically most stable spiroketal diastereomer, which is governed by the anomeric effect and minimization of steric interactions.[3]

  • Oxidative Radical Cyclization: This approach offers a valuable alternative, particularly for delicate or acid-labile substrates. It often allows for the formation of kinetic spiroketal products.

  • Hetero-Diels-Alder (HDA) Reaction: The HDA reaction provides a powerful and convergent route to construct the spiroketal core, often with a high degree of stereocontrol. This method is considered a kinetically controlled process where the stereochemistry is set during the cycloaddition event.[3][5][6][7][8]

  • Epoxide-Opening Spirocyclization: Intramolecular opening of a suitably positioned epoxide by a hydroxyl group can lead to the formation of the spiroketal. The stereochemical outcome can be controlled by the choice of catalyst and reaction conditions, allowing access to either kinetic or thermodynamic products.[2][9]

Quantitative Data on Spiroketal Synthesis

The following table summarizes representative quantitative data for different methods used to synthesize spiroketal systems, including the 1-oxaspiro[5.5]undecane core and its analogues.

Synthetic MethodPrecursorCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Ref.
Thermodynamic Spiroketalization Protected DihydroxyketoneAcid (e.g., CSA, PPTS)CH₂Cl₂ or Benzenert to reflux1 - 1270 - 95Governed by product stability[3]
Kinetic Epoxide-Opening erythro-Glycal EpoxideTi(Oi-Pr)₄ (2 equiv)CH₂Cl₂/acetone-78 to rt1>98>98:<2 (retention)[9]
Kinetic Epoxide-Opening erythro-Glycal EpoxideSc(OTf)₃THF-35 to -20-GoodInversion product favored[2]
Thermodynamic Epoxide-Opening erythro-Glycal EpoxideSc(OTf)₃CH₂Cl₂--GoodRetention product favored[2]
Hetero-Diels-Alder Danishefsky's Diene & Glyoxylate EsterBis(oxazoline)-Cu(OTf)₂ (10 mol%)CH₂Cl₂-7894047% ee[8]
Lewis Acid Catalyzed Annulation Dimedone & trans,trans-DiarylideneacetoneAnhydrous ZnCl₂Benzenereflux8 - 1065 - 75-[1][10]

Note: This table presents a summary of data from various sources and specific outcomes are highly substrate-dependent.

Experimental Protocols

Protocol 4.1: General Procedure for Acid-Catalyzed (Thermodynamic) Spiroketalization

This protocol describes a general method for the cyclization of a dihydroxyketone precursor to form the thermodynamically favored spiroketal.

Materials:

  • Dihydroxyketone precursor

  • Anhydrous dichloromethane (CH₂Cl₂) or benzene

  • Catalytic amount of p-toluenesulfonic acid (p-TSA) or camphorsulfonic acid (CSA)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc) for extraction

Procedure:

  • Dissolve the dihydroxyketone precursor in anhydrous CH₂Cl₂ (approx. 0.05 M concentration).

  • Add a catalytic amount of p-TSA (0.1 eq.).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiroketal.

Protocol 4.2: General Procedure for Hetero-Diels-Alder (Kinetic) Spiroketal Formation

This protocol outlines a general approach for constructing the spiroketal core via a Lewis acid-catalyzed Hetero-Diels-Alder reaction, which provides kinetic control over the stereochemistry.[3][8]

Materials:

  • 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene)

  • Aldehyde or ketone dienophile

  • Chiral Lewis Acid catalyst (e.g., Bis(oxazoline)-Cu(OTf)₂) for asymmetric synthesis, or a standard Lewis acid (e.g., ZnCl₂, Eu(fod)₃)

  • Anhydrous solvent (e.g., CH₂Cl₂, toluene, or THF)

  • Trifluoroacetic acid (TFA) for hydrolysis of the cycloadduct

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc) for extraction

Procedure:

  • In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the Lewis acid catalyst (e.g., 10 mol%) in anhydrous CH₂Cl₂.

  • Cool the solution to the desired temperature (typically -78 °C).

  • Add the dienophile (1.0 eq.) to the catalyst solution and stir for 15-30 minutes.

  • Add Danishefsky's diene (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Once the cycloaddition is complete, quench the reaction with a few drops of triethylamine.

  • Allow the mixture to warm to room temperature. Add a solution of TFA in wet THF to hydrolyze the silyl enol ether intermediate to the corresponding pyranone.

  • Neutralize the mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent in vacuo and purify the residue by flash chromatography to yield the spiroketal precursor. Further steps may be required to complete the spiroketal formation.

Visualized Workflows and Pathways

Diagram 5.1: Thermodynamic vs. Kinetic Spiroketalization

G

Diagram 5.2: Experimental Workflow for Lewis Acid-Catalyzed Spiroketal Synthesis

G start Start | Flame-dried flask under N₂ reactants Reactants | Dissolve dihydroxyketone precursor in anhydrous solvent start->reactants catalyst Catalysis | Add Lewis Acid catalyst (e.g., p-TSA) reactants->catalyst reaction Reaction | Stir at specified temp. Monitor by TLC catalyst->reaction workup Workup | Quench with NaHCO₃ Aqueous Extraction reaction->workup purification Purification | Dry organic layers Concentrate in vacuo Flash Chromatography workup->purification product Final Product | Characterize pure 1-Oxaspiro[5.5]undecane purification->product

References

Application Notes and Protocols for the Stereoselective Synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-oxaspiro[5.5]undecane scaffold is a privileged structural motif found in a variety of natural products and biologically active molecules. The stereoselective synthesis of substituted derivatives of this spiroketal system is of significant interest in medicinal chemistry and drug discovery, as the spatial arrangement of substituents can dramatically influence biological activity. This document provides detailed application notes and protocols for the stereoselective synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene derivatives, focusing on modern catalytic asymmetric methodologies.

The synthetic strategies outlined herein are designed to provide control over the stereochemistry at the spirocyclic center and the C4-position bearing the methyl group. These methods are broadly applicable and can be adapted for the synthesis of a library of related derivatives for structure-activity relationship (SAR) studies.

Synthetic Strategies and Key Concepts

The stereoselective synthesis of the target spiroketal can be approached through several modern synthetic strategies. The key challenge lies in the concomitant control of the stereocenter at the spiro-carbon and the carbon bearing the methyl group. Two primary retrosynthetic disconnections are considered:

  • Organocatalytic Asymmetric Michael Addition followed by Spiroketalization: This approach involves the enantioselective addition of a nucleophile to an α,β-unsaturated ketone to establish the C4-methyl stereocenter. The resulting adduct is then elaborated to a δ-hydroxy ketone, which undergoes a diastereoselective acid-catalyzed spiroketalization.

  • Asymmetric Hetero-Diels-Alder Reaction: This strategy relies on a [4+2] cycloaddition between a diene and a dienophile to construct the dihydropyran ring of the spiroketal with high stereocontrol. Subsequent functional group manipulations can then be employed to install the spirocyclic system.

This document will focus on the first approach, providing a detailed protocol for a plausible and adaptable synthetic sequence.

Experimental Protocols

Overall Synthetic Workflow

The proposed synthetic pathway is a three-step sequence starting from commercially available reagents.

G cluster_0 Step 1: Asymmetric Michael Addition cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Spiroketalization start Cyclohexanone enone α,β-Unsaturated Ketone start->enone Aldol Condensation product1 Chiral Michael Adduct enone->product1 Organocatalytic Asymmetric Michael Addition product2 δ-Hydroxy Ketone product1->product2 Chemoselective Reduction final_product This compound product2->final_product Acid-Catalyzed Cyclization & Dehydration G cluster_main Stereoselective Synthesis of this compound Start 3-Methylcyclohex-2-en-1-one + Nitromethane Michael_Adduct Chiral Michael Adduct (Quaternary Stereocenter) Start->Michael_Adduct Organocatalytic Asymmetric Michael Addition (Protocol 1) Hydroxy_Ketone δ-Hydroxy Ketone Michael_Adduct->Hydroxy_Ketone Diastereoselective Reduction (Protocol 2) Final_Product This compound Hydroxy_Ketone->Final_Product Acid-Catalyzed Spiroketalization (Protocol 3)

Catalytic Synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

General Strategies for Spiroketal Synthesis

The formation of the 1-oxaspiro[5.5]undecane ring system typically involves the intramolecular cyclization of a suitable acyclic precursor. Key catalytic approaches that can be applied to the synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene are summarized below.

Acid-Catalyzed Spiroketalization

A cornerstone of spiroketal synthesis is the acid-catalyzed cyclization of a hydroxy ketone or a dihydroxy ketone precursor. For the target molecule, a plausible precursor would be a δ,ε-dihydroxy ketone. The reaction proceeds through the formation of a hemiacetal followed by a subsequent intramolecular cyclization and dehydration to yield the spiroketal.

Hypothetical Reaction Scheme:

Key Considerations:

  • Catalyst: Brønsted acids (e.g., p-toluenesulfonic acid, camphorsulfonic acid) or Lewis acids (e.g., Sc(OTf)₃, TMSOTf) can be employed.

  • Solvent: Aprotic solvents such as dichloromethane (DCM) or toluene are commonly used to facilitate the removal of water, which drives the reaction equilibrium towards the product.

  • Stereocontrol: The stereochemistry of the final product is often influenced by thermodynamic control, favoring the most stable anomeric configuration.

Transition Metal-Catalyzed Cycloisomerization

Transition metals, particularly gold and palladium, have emerged as powerful catalysts for the synthesis of spiroketals from acyclic precursors containing alkyne and alcohol functionalities. These reactions are often highly efficient and proceed under mild conditions.

  • Gold-Catalyzed Cycloisomerization of Alkynediols: A suitable precursor for the target molecule would be a diol containing a terminal alkyne. Gold(I) or Gold(III) catalysts can activate the alkyne towards nucleophilic attack by the hydroxyl groups, leading to a cascade cyclization to form the spiroketal.

  • Palladium-Catalyzed Spiroketalization of Ketoallylic Diols: This method involves the cyclization of a precursor containing a ketone and two allylic alcohol moieties. Palladium(II) catalysts can facilitate a dehydrative cyclization to furnish vinyl-substituted spiroketals.

Experimental Protocols (General Procedures)

The following are generalized protocols that can be adapted and optimized for the synthesis of this compound.

Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization
  • Precursor Synthesis: Synthesize the appropriate δ,ε-dihydroxy ketone precursor using standard organic synthesis methods.

  • Reaction Setup: To a solution of the dihydroxy ketone (1.0 eq) in anhydrous dichloromethane (0.1 M), add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Gold-Catalyzed Cycloisomerization
  • Precursor Synthesis: Synthesize the corresponding alkynediol precursor.

  • Reaction Setup: To a solution of the alkynediol (1.0 eq) in an anhydrous solvent such as dichloromethane or acetonitrile (0.1 M), add a catalytic amount of a gold(I) catalyst (e.g., [Ph₃PAu]NTf₂, 1-5 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring and Work-up: Follow the same procedure as described in Protocol 1.

  • Purification: Purify the product by column chromatography.

Data Presentation

As no specific experimental data for the synthesis of this compound is available, a comparative data table cannot be generated. Researchers undertaking this synthesis should aim to collect the following quantitative data for different catalytic systems:

CatalystLoading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio
e.g., p-TSA10DCM2512Data to be collectedData to be collected
e.g., AuCl₃5MeCN506Data to be collectedData to be collected
e.g., PdCl₂(MeCN)₂5THF02Data to be collectedData to be collected

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

G cluster_0 Synthesis cluster_1 Purification & Analysis Precursor Acyclic Precursor (e.g., Dihydroxy Ketone) Reaction Catalytic Cyclization (e.g., Acid-Catalyzed) Precursor->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Pure Pure this compound Characterization->Pure

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Catalytic Approaches

The choice of catalytic method is dependent on the available starting materials and the desired reaction conditions. The following diagram illustrates the logical relationship between the precursor type and the applicable catalytic strategy.

G cluster_precursors Precursor Type cluster_catalysts Catalytic Method P1 Dihydroxy Ketone C1 Acid Catalysis P1->C1 P2 Alkynediol C2 Gold Catalysis P2->C2 P3 Ketoallylic Diol C3 Palladium Catalysis P3->C3

Caption: Relationship between precursor and catalytic method for spiroketal synthesis.

Concluding Remarks

The synthesis of this compound represents a valuable endeavor for researchers in medicinal chemistry and natural product synthesis. While specific literature precedence is currently lacking, the established catalytic methodologies for spiroketal formation provide a strong foundation for developing a successful synthetic route. The protocols and strategies outlined in this document are intended to serve as a starting point for further investigation and optimization. Careful selection of the acyclic precursor and the catalytic system will be crucial for achieving high yields and stereoselectivity. It is recommended that researchers perform thorough characterization of the final product using modern spectroscopic techniques to confirm its structure and purity.

Application Notes and Protocols for 4-Methyl-1-oxaspiro[5.5]undec-3-ene as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-oxaspiro[5.5]undec-3-ene (CAS No. 68228-06-8) is a synthetic fragrance ingredient valued for its complex and multifaceted odor profile.[1][2] Structurally, it belongs to the class of spiroketals, a motif found in some natural products. Its primary application is in the formulation of fine fragrances, cosmetics, and other scented consumer products.[3] For drug development professionals, understanding the physicochemical properties and potential biological interactions of fragrance ingredients like this is crucial, particularly in the context of topical formulations and potential for skin sensitization.

Physicochemical Properties and Odor Profile

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, stability testing, and safety assessments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₈O[1][2][3]
Molecular Weight 166.26 g/mol [1][2][3]
CAS Number 68228-06-8[1][2][3]
Appearance Clear liquid (presumed)
Boiling Point (est.) 218 °C[1][2]
Vapor Pressure (est.) 0.1787 hPa @ 20°C; 0.266 hPa @ 25°C[1][2]
LogP (XLogP3-AA) 3.1[1][2][3]
Synonyms 4-methyl-1-oxaspiro[5.5]undecene, 1-Oxaspiro(5.5)undecene, 4-methyl-[1][2][3]

The odor of this compound is characterized by a combination of herbal, spicy, minty, woody, and camphoraceous notes.[1][2] This complexity makes it a versatile ingredient in fragrance compositions. A detailed breakdown of its odor profile is provided in Table 2.

Table 2: Odor Profile of this compound

Odor NotePercentage Contribution (Scent© AI)Reference
Herbal78.68%[1][2]
Spicy60.60%[1][2]
Mint59.14%[1][2]
Woody44.77%[1][2]
Camphoreous37.52%[1][2]
Celery34.69%[1][2]
Fresh33.51%[1][2]
Natural31.14%[1][2]
Tropical30.88%[1][2]
Citrus30.78%[1][2]

Experimental Protocols

The following are generalized protocols for the analysis and stability testing of fragrance ingredients like this compound. These should be adapted and validated for specific experimental conditions and matrices.

Purity and Identity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for determining the purity of a neat sample of this compound and confirming its identity.

Objective: To separate and identify the components of the fragrance ingredient and determine its purity.

Materials:

  • This compound sample

  • High-purity solvent (e.g., ethanol, hexane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium carrier gas (99.999% purity)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in the chosen solvent.

  • GC-MS Instrument Setup (Example Conditions):

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Electron Ionization (EI) Energy: 70 eV

    • Mass Scan Range: m/z 40-400

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

    • Calculate the purity by peak area percentage, assuming all components have a similar response factor.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Dilution Prepare 1% Solution Sample->Dilution Solvent Solvent (e.g., Ethanol) Solvent->Dilution Injection Inject into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram MassSpectra Acquire Mass Spectra Detection->MassSpectra PurityCalc Calculate Purity Chromatogram->PurityCalc LibrarySearch Compare with Spectral Library MassSpectra->LibrarySearch

Caption: Workflow for GC-MS purity and identity analysis.

Odor Detection Threshold by Gas Chromatography-Olfactometry (GC-O)

This protocol describes a method to determine the odor detection threshold of this compound using a trained sensory panel.

Objective: To determine the lowest concentration of the compound that can be detected by the human nose.

Materials:

  • This compound sample

  • Odorless solvent (e.g., diethyl phthalate)

  • Gas chromatograph with a sniffing port (olfactometer)

  • Trained sensory panel (minimum of 6 panelists)

  • Humidified air supply for the sniffing port

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in the odorless solvent, ranging from a concentration that is easily detectable to one that is expected to be below the detection threshold.

  • GC-O Instrument Setup:

    • Use similar GC conditions as in the GC-MS protocol to ensure separation.

    • The column effluent is split between the MS detector (for chemical identification) and the sniffing port.

    • The sniffing port should be supplied with humidified air to prevent nasal dehydration of the panelists.

  • Sensory Evaluation:

    • Each panelist sniffs the effluent from the sniffing port as the diluted samples are injected in ascending order of concentration.

    • Panelists record the retention time at which they detect an odor and provide a description of the odor.

    • The "forced-choice" method can be employed, where the sample is presented alongside two blanks, and the panelist must identify the port with the odor.[4]

  • Data Analysis:

    • The odor detection threshold is defined as the concentration at which 50% of the panelists can correctly detect the odor.[4][5]

    • The results are often expressed as Dilutions to Threshold (D/T).[4]

Logical Flow for Odor Threshold Determination

GCO_Logic cluster_setup Setup cluster_eval Evaluation cluster_analysis Analysis SamplePrep Prepare Dilution Series GCO_Setup Configure GC-Olfactometer SamplePrep->GCO_Setup Panelist Sensory Panelist GCO_Setup->Panelist Sniffing Sniff GC Effluent Panelist->Sniffing Record Record Detection and Description Sniffing->Record DataPool Pool Panelist Data Record->DataPool ThresholdCalc Calculate 50% Detection Threshold DataPool->ThresholdCalc Result Odor Detection Threshold Value ThresholdCalc->Result Stability_Workflow cluster_conditions Exposure Conditions cluster_analysis Analysis at Time Points (0, 1, 2, 3 months) Start Start: Neat Fragrance Sample Thermal Thermal Stress (40°C, 50°C) Start->Thermal Photo Photostability (UV Light) Start->Photo Oxidative Oxidative Stress (Air Exposure) Start->Oxidative Visual Visual Inspection Thermal->Visual GCMS GC-MS Analysis Thermal->GCMS Sensory Sensory Evaluation Thermal->Sensory Photo->Visual Photo->GCMS Photo->Sensory Oxidative->Visual Oxidative->GCMS Oxidative->Sensory End End: Stability Profile & Shelf-life Prediction Visual->End GCMS->End Sensory->End Olfactory_Pathway Odorant Odorant Molecule (this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_olf G-protein (Gαolf) Activation OR->G_olf Activates AC Adenylyl Cyclase III Activation G_olf->AC Stimulates cAMP ↑ cAMP Production AC->cAMP Catalyzes CNG Opening of Cyclic Nucleotide-Gated (CNG) Ion Channels cAMP->CNG Binds to Influx Influx of Na⁺ and Ca²⁺ CNG->Influx Allows Depolarization Membrane Depolarization Influx->Depolarization Causes Signal Action Potential to Olfactory Bulb Depolarization->Signal Generates

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methyl-1-oxaspiro[5.5]undec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Methyl-1-oxaspiro[5.5]undec-3-ene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Column Chromatography

Possible Causes:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities.

  • Column Overloading: Exceeding the capacity of the column can lead to poor separation.

  • Compound Degradation: The compound may be unstable on silica gel.[1]

  • Co-elution of Impurities: Impurities with similar polarity to the product may be present.

Troubleshooting Steps:

  • Optimize Solvent System:

    • Perform thin-layer chromatography (TLC) with various solvent systems to achieve a retention factor (Rf) of approximately 0.3 for the target compound.[2] A good separation between the product and impurities should be observed.

    • Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[3]

  • Reduce Column Loading:

    • As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w) for difficult separations.[3]

  • Assess Compound Stability:

    • Run a 2D TLC to check for degradation on the silica plate.[1] If degradation is observed, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1]

  • Identify and Address Co-eluting Impurities:

    • If the synthesis is known, predict potential impurities (e.g., starting materials, byproducts of spiroketalization). This will aid in selecting an appropriate purification strategy.

    • Consider an alternative purification technique such as fractional distillation if the impurities have significantly different boiling points.

Issue 2: Product Loss During Fractional Distillation

Possible Causes:

  • Decomposition at High Temperatures: The compound may be thermally labile.

  • Azeotrope Formation: The product may form an azeotrope with a solvent or impurity, preventing effective separation.

  • Inefficient Fractionating Column: The column may not have enough theoretical plates for the separation.

Troubleshooting Steps:

  • Use Vacuum Distillation:

    • Reducing the pressure will lower the boiling point of the compound, minimizing thermal degradation.[4][5][6]

  • Ensure an Anhydrous System:

    • Water can form azeotropes with organic compounds. Ensure all glassware is dry and use anhydrous solvents if a co-distillation is being performed.

  • Select an Appropriate Fractionating Column:

    • For compounds with close boiling points, a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) is necessary.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: The compound has a molecular formula of C11H18O and a molecular weight of 166.26 g/mol .[7] It is a fragrance ingredient with herbal, minty, and camphoraceous notes.

PropertyValue
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
Flash Point81.11 °C (178.00 °F)
Refractive Index1.48200 to 1.48700 @ 20.00 °C
Specific Gravity0.95000 to 0.95800 @ 25.00 °C

Q2: What are the likely impurities from the synthesis of this compound?

A2: Without a specific synthetic protocol, we can predict potential impurities based on general spiroketal synthesis. These may include:

  • Unreacted starting materials (e.g., a dihydroxy ketone precursor).

  • Isomers of the spiroketal. Spiroketalization can sometimes yield thermodynamic and kinetic products.[8][9]

  • Byproducts from side reactions.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for purification?

A3: Yes, both normal-phase and reverse-phase HPLC can be effective for purifying medium polarity compounds.[10]

  • Normal Phase: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.

  • Reverse Phase: Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. This is the more common mode of HPLC.[10] Method development would be required to find the optimal column and mobile phase for your specific separation needs.

Q4: How should I store the purified this compound?

A4: The compound has a shelf life of 36 months or longer if stored properly. It is recommended to store it in a cool, dry place away from light and in a tightly sealed container.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent.

    • Spot the solution onto a TLC plate and develop it in various ratios of hexane and ethyl acetate.

    • The optimal solvent system will give the target compound an Rf value of approximately 0.3.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.[2]

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluting solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.[11]

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system.

    • Collect fractions in test tubes.

    • If using a gradient elution, gradually increase the polarity of the solvent mixture.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Vacuum Fractional Distillation

This protocol is suitable for purifying thermally sensitive compounds or separating components with different boiling points.

Materials:

  • Crude this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask

  • Vacuum pump and gauge

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus, ensuring all joints are properly sealed.

    • Place boiling chips in the distillation flask.

  • Distillation:

    • Add the crude product to the distillation flask.

    • Begin heating the flask gently.

    • Slowly apply the vacuum to the desired pressure.

    • Observe the temperature at the head of the fractionating column.

    • Collect the fraction that distills at a constant temperature and pressure. This corresponds to the boiling point of the pure compound at that pressure.

  • Product Collection:

    • Change receiving flasks to collect different fractions if necessary.

    • Once the desired fraction is collected, turn off the heat and slowly release the vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product A Crude Product (this compound + Impurities) B Purification Method Selection A->B C Column Chromatography B->C Polar Impurities D Fractional Distillation B->D Volatile Impurities E Purity Analysis (TLC, GC-MS, NMR) C->E D->E F Pure this compound E->F

Caption: General workflow for the purification of this compound.

troubleshooting_chromatography cluster_solutions Solutions A Low Purity after Column Chromatography B Inappropriate Solvent System A->B C Column Overloading A->C D Compound Degradation A->D E Co-elution of Impurities A->E B1 Optimize Rf to ~0.3 using TLC B->B1 C1 Reduce Sample Load (e.g., >50:1 silica:sample) C->C1 D1 Use Alumina or Deactivated Silica D->D1 E1 Consider Fractional Distillation E->E1

Caption: Troubleshooting logic for low purity in column chromatography.

References

Technical Support Center: Synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, based on a plausible synthetic route involving the acid-catalyzed cyclization of a dihydroxyketone precursor.

Assumed Experimental Protocol:

A solution of 6-(2-hydroxy-2-methyl-butyl)-cyclohexanone in a suitable solvent (e.g., toluene or dichloromethane) is treated with a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or scandium triflate). The reaction mixture is heated to reflux with continuous removal of water, typically using a Dean-Stark apparatus. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, washed, and the product is purified by column chromatography.

Issue 1: Low or No Product Yield

Question: I am not observing the formation of this compound, or the yield is significantly lower than expected. What are the possible causes and solutions?

Answer:

Low or no product yield can stem from several factors related to the reactants, reaction conditions, or work-up procedure. Below is a table summarizing potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Recommendations
Incomplete reaction - Increase reaction time and continue monitoring by TLC or GC.- Increase the reaction temperature, if the solvent allows.- Add a fresh portion of the acid catalyst.
Inefficient water removal - Ensure the Dean-Stark apparatus is functioning correctly and that the solvent is azeotroping with water effectively.- Consider adding molecular sieves to the reaction mixture to sequester water.
Degradation of starting material or product - Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate).- Lower the reaction temperature and extend the reaction time.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Impure starting materials - Verify the purity of the dihydroxyketone precursor by NMR and/or mass spectrometry.- Purify the starting material if necessary before proceeding with the cyclization.
Catalyst deactivation - Ensure all glassware is dry and reagents are anhydrous, as water can deactivate some Lewis acids.
Issue 2: Formation of Multiple Products (Side Reactions)

Question: My reaction mixture shows multiple spots on TLC, and the final product is impure even after purification. What are the likely side reactions and how can I minimize them?

Answer:

The formation of multiple products is a common issue in acid-catalyzed reactions. The primary side reactions in this synthesis are typically related to elimination, rearrangement, and intermolecular reactions.

| Side Product | Plausible Cause | Mitigation Strategy | | :--- | :--- | | Dehydration Products (e.g., cyclohexenyl-containing byproducts) | Strong acid and/or high temperatures can promote the elimination of water from the cyclohexanone ring or the side chain. | - Use a milder acid catalyst.- Lower the reaction temperature.- Reduce the reaction time. | | Rearrangement Products | Under strongly acidic conditions, carbocation intermediates may undergo rearrangement to form more stable isomers. | - Employ a less acidic catalyst to disfavor carbocation formation.- Perform the reaction at a lower temperature. | | Intermolecular Etherification or Aldol Condensation Products | High concentrations of starting material can lead to intermolecular reactions, forming dimers or polymers. | - Use a more dilute solution of the dihydroxyketone precursor.- Add the starting material slowly to the reaction mixture containing the catalyst. | | Isomerization of the Double Bond | The position of the double bond in the final product can potentially isomerize under acidic conditions. | - Minimize reaction time after product formation is complete.- Quench the reaction as soon as the desired product is the major component. |

Frequently Asked Questions (FAQs)

Q1: What is the optimal acid catalyst for the spiroketalization to form this compound?

A1: The choice of acid catalyst can significantly impact the reaction outcome. While strong acids like sulfuric acid can be effective, they often lead to more side reactions. Catalysts such as p-toluenesulfonic acid (p-TSA) or camphorsulfonic acid (CSA) are commonly used for spiroketalizations as they are effective and generally lead to cleaner reactions. For sensitive substrates, milder Lewis acids like scandium(III) triflate (Sc(OTf)₃) or bismuth(III) triflate (Bi(OTf)₃) may provide higher selectivity and yield.

Q2: How critical is the removal of water from the reaction?

A2: The removal of water is critical for driving the equilibrium towards the formation of the spiroketal. Spiroketalization is a reversible reaction, and water is a byproduct. According to Le Chatelier's principle, removing a product will shift the equilibrium to favor the forward reaction. A Dean-Stark apparatus is the most common method for azeotropic removal of water. Alternatively, the inclusion of desiccants like molecular sieves can be effective, particularly for smaller-scale reactions.

Q3: Can I use a one-pot procedure starting from precursors to the dihydroxyketone?

A3: While a one-pot synthesis can be more efficient, it also presents challenges in controlling side reactions. For instance, if you are forming the dihydroxyketone in situ, the reagents and conditions for that step must be compatible with the subsequent spiroketalization. It is generally recommended to isolate and purify the dihydroxyketone precursor before proceeding with the cyclization to ensure a cleaner reaction and higher yield of the desired spiroketal.

Q4: My purified product seems to be a mixture of stereoisomers. Is this expected?

A4: The spiroketal carbon is a stereocenter, and the formation of diastereomers is possible. The ratio of these isomers is often determined by thermodynamic stability. The thermodynamically favored product, often stabilized by the anomeric effect, will typically be the major isomer under equilibrium conditions (acid-catalyzed). If a specific stereoisomer is required, kinetically controlled conditions or the use of chiral catalysts may be necessary.

Visual Troubleshooting and Workflow Diagrams

Below are diagrams illustrating key concepts and workflows related to the synthesis of this compound.

G cluster_synthesis Plausible Synthetic Pathway cluster_side_reactions Potential Side Reactions Dihydroxyketone Dihydroxyketone Oxocarbenium Ion Oxocarbenium Ion Dihydroxyketone->Oxocarbenium Ion [H+] Dehydration Products Dehydration Products Dihydroxyketone->Dehydration Products [H+], High Temp Intermolecular Products Intermolecular Products Dihydroxyketone->Intermolecular Products High Conc. This compound This compound Oxocarbenium Ion->this compound -H2O Rearrangement Products Rearrangement Products Oxocarbenium Ion->Rearrangement Products

Caption: Plausible reaction pathway and common side reactions.

TroubleshootingWorkflow cluster_purity Purity Check cluster_conditions Conditions Optimization cluster_water Water Removal start Low Yield or Multiple Products Observed check_purity Verify Purity of Starting Material start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_water Assess Water Removal Efficiency start->check_water purify_sm Purify Starting Material if Needed check_purity->purify_sm optimize_catalyst Use Milder Acid Catalyst check_conditions->optimize_catalyst optimize_temp Lower Reaction Temperature check_conditions->optimize_temp optimize_time Adjust Reaction Time check_conditions->optimize_time check_deanstark Ensure Dean-Stark is Functioning check_water->check_deanstark add_desiccant Consider Adding Molecular Sieves check_water->add_desiccant

Caption: Troubleshooting workflow for low yield or side products.

stability of 4-Methyl-1-oxaspiro[5.5]undec-3-ene under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Methyl-1-oxaspiro[5.5]undec-3-ene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Troubleshooting Guides

Issue 1: Degradation of this compound in Solution

Symptoms:

  • Appearance of new peaks in HPLC or GC-MS analysis.

  • Decrease in the peak area of the parent compound over time.

  • Changes in the physical appearance of the solution (e.g., color change).

  • Inconsistent results in biological assays.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Acidic Conditions Spiroketals are known to be susceptible to acid-catalyzed hydrolysis. The presence of acidic functional groups in the molecule or acidic impurities in the solvent can lead to the opening of the spiroketal ring.[1][2][3] Solution: Ensure all solvents are neutral and free of acidic impurities. If the experimental conditions require an acidic pH, consider using a less acidic buffer or minimizing the exposure time to acidic conditions.
Basic Conditions While generally more stable under basic conditions compared to acidic ones, prolonged exposure to strong bases may cause degradation, although this is less common for spiroketals. Solution: If basic conditions are necessary, use the mildest base possible and keep the exposure time to a minimum. Monitor the stability of the compound at the desired pH before proceeding with extensive experiments.
Oxidation The presence of oxidizing agents or exposure to air (oxygen) over extended periods can potentially lead to oxidative degradation.[4] Solution: Store solutions under an inert atmosphere (e.g., nitrogen or argon). Use freshly deoxygenated solvents for preparing solutions. Avoid sources of radical initiation, such as exposure to certain metals or high-energy light.
Photodegradation Exposure to light, especially UV light, can sometimes induce degradation of organic molecules.[5][6][7] Solution: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions.
Issue 2: Inconsistent Purity of this compound Solid Material

Symptoms:

  • Variable melting point.

  • Presence of impurities in initial NMR or chromatography analysis.

  • Inconsistent biological activity between batches.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Residual Acid from Synthesis The synthesis of spiroketals often involves acid catalysis.[2] Residual acid in the final product can lead to degradation upon storage. Solution: Ensure the purification process effectively removes all acidic reagents and byproducts. A final wash with a mild basic solution (e.g., saturated sodium bicarbonate) followed by drying may be necessary.
Thermal Degradation Although many spiroketals exhibit good thermal stability, prolonged exposure to high temperatures during purification (e.g., distillation) or storage can cause degradation. Some spiro polycycloacetals have shown high thermal stability with degradation temperatures in the range of 343–370 °C.[1][8][9] Solution: Use purification techniques that do not require high temperatures, such as column chromatography. Store the solid compound in a cool, dark, and dry place.
Hydrolysis from Moisture The presence of moisture, especially in combination with trace acidic impurities, can lead to slow hydrolysis of the spiroketal even in the solid state. Solution: Store the compound in a desiccator over a suitable drying agent. Handle the compound in a dry atmosphere (e.g., a glove box) if it is particularly sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under acidic conditions?

A1: Under acidic conditions, the most likely degradation pathway for a spiroketal is acid-catalyzed hydrolysis. This would involve the protonation of one of the ether oxygens, followed by ring opening to form a more stable intermediate. The final product would likely be a dihydroxy ketone. For this compound, the expected degradation product is 1-(2-hydroxycyclohexyl)-3-methylbut-2-en-1-one.

Q2: How can I monitor the stability of this compound in my experiments?

A2: Several analytical techniques can be used to monitor the stability of the compound.[10][11] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and detecting the formation of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about any new species being formed. Mass Spectrometry (MS), often coupled with LC or GC, is useful for identifying the molecular weights of degradation products.

Q3: What are the recommended storage conditions for this compound?

A3: Based on the general properties of spiroketals, it is recommended to store this compound as a solid in a tightly sealed container, protected from light, in a cool and dry environment. If stored in solution, use a neutral, aprotic solvent and store at low temperatures (e.g., -20°C) under an inert atmosphere.

Q4: Is this compound expected to be stable to oxidation?

A4: The stability towards oxidation can vary. The presence of a double bond in the structure suggests potential susceptibility to certain oxidizing agents. It is advisable to handle the compound and its solutions in a manner that minimizes exposure to oxygen and other oxidizing agents.

Summary of Expected Stability

The following table provides a qualitative summary of the expected , based on the general behavior of spiroketals.

ConditionExpected StabilityNotes
Acidic (pH < 5) LowProne to acid-catalyzed hydrolysis and ring opening.[1][2][3]
Neutral (pH 6-8) Moderate to HighGenerally stable, but monitor for degradation over long-term storage in solution.
Basic (pH > 9) Moderate to HighGenerally more stable than in acidic conditions, but strong bases should be avoided.
Thermal HighSpiroketals can be thermally stable, but this is compound-specific.[1][8][9]
Oxidative ModerateThe double bond may be susceptible to oxidation.[4]
Photolytic ModerateSusceptibility to photodegradation should be experimentally determined.[5][6][7]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

Objective: To determine the stability of the compound in a given solvent system over time.

Methodology:

  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the desired solvent.

  • Aliquot the solution into several vials.

  • Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.

  • Analyze the sample by a validated stability-indicating HPLC method.

  • Quantify the peak area of the parent compound and any degradation products.

  • Plot the percentage of the parent compound remaining versus time to determine the degradation rate.

Protocol 2: Forced Degradation Study - Acid Hydrolysis

Objective: To investigate the degradation pathway under acidic conditions.

Methodology:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Add a dilute acid (e.g., 0.1 M HCl) to the solution.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period.

  • Take samples at various time points and neutralize them with a suitable base (e.g., 0.1 M NaOH).

  • Analyze the samples by LC-MS to identify the mass of the degradation products.

  • Isolate the major degradation products using preparative HPLC for structural elucidation by NMR.

Visualizations

Stability_Testing_Workflow General Workflow for Stability Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare stock solution of this compound Stress Expose to stress conditions (Acid, Base, Heat, Light, Oxidant) Prep->Stress HPLC HPLC Analysis for Purity and Degradants Stress->HPLC Time points LCMS LC-MS for Identification of Degradation Products Stress->LCMS Degraded Samples Quant Quantify Degradation HPLC->Quant Pathway Propose Degradation Pathway LCMS->Pathway NMR NMR for Structural Elucidation Report Generate Stability Report Quant->Report Pathway->NMR Isolate Degradants Pathway->Report

Caption: General workflow for stability testing of this compound.

Degradation_Pathway Plausible Acid-Catalyzed Degradation Pathway Compound This compound Protonation Protonation of Ether Oxygen Compound->Protonation + H+ RingOpening Ring Opening Protonation->RingOpening Intermediate Carbocation Intermediate RingOpening->Intermediate Hydrolysis Nucleophilic attack by Water Intermediate->Hydrolysis + H2O Product Dihydroxy Ketone Product Hydrolysis->Product - H+

Caption: Plausible acid-catalyzed degradation pathway for a spiroketal.

References

Spiroketal Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for spiroketal synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield in Spiroketalization

Q1: My acid-catalyzed spiroketalization is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

A1: Low yields in acid-catalyzed spiroketalizations are a frequent issue. The problem can often be traced back to several key factors related to reagents, reaction conditions, and the stability of your starting materials or products.

Troubleshooting Steps:

  • Reagent and Substrate Purity:

    • Starting Material: Ensure your dihydroxyketone or equivalent precursor is pure. Impurities can interfere with the reaction or lead to side products.

    • Solvent: Use dry solvents. Water can hydrolyze the intermediate oxocarbenium ion or the spiroketal product, leading to decomposition or incomplete reaction.[1]

    • Acid Catalyst: Use a fresh, high-quality acid catalyst. Some Brønsted acids can degrade over time.

  • Reaction Conditions:

    • Catalyst Loading: The amount of acid catalyst can be critical. Too little may result in an incomplete reaction, while too much can promote decomposition, especially with sensitive substrates. Try titrating the catalyst amount.

    • Temperature: While heating can facilitate cyclization, excessive heat can lead to decomposition. If you observe charring or the formation of multiple unidentifiable side products, consider running the reaction at a lower temperature for a longer duration.

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Premature work-up can leave unreacted starting material, while extended reaction times can lead to product degradation.[2]

  • Work-up Procedure:

    • Quenching: Carefully quench the reaction. If your product is acid-sensitive, it might be degrading during an acidic work-up.[2] Consider quenching with a mild base.

    • Extraction: Your product may have some water solubility. Ensure you have thoroughly extracted the aqueous layer.[2]

    • Purification: Spiroketals can be sensitive to silica gel chromatography. Consider using a deactivated silica gel (e.g., by adding triethylamine to the eluent) or alternative purification methods like flash chromatography with neutral alumina or crystallization.

Q2: I am not getting the desired product in my metal-catalyzed (e.g., Au, Ti) spiroketalization. What should I investigate?

A2: Metal-catalyzed spiroketalizations are powerful but can be sensitive to specific conditions. Failure to form the product often points to issues with the catalyst, substrate, or reaction setup.

Troubleshooting Steps:

  • Catalyst Activity:

    • Gold Catalysts: Gold(I) catalysts are often air- and moisture-sensitive. Ensure they are handled under an inert atmosphere. The choice of ligand is also crucial for catalyst stability and reactivity.[3][4]

    • Titanium Catalysts: Titanium(IV) isopropoxide is highly sensitive to moisture and will rapidly decompose to titanium dioxide upon exposure to water.[5] Ensure all glassware is flame-dried and solvents are anhydrous.[2][6]

  • Substrate Compatibility:

    • Some functional groups can interfere with the catalyst. For instance, unprotected amines or thiols can poison the metal catalyst. Review your substrate for incompatible functional groups.

    • The stereochemistry of your precursor can significantly impact the feasibility of a kinetically controlled cyclization. For example, some glycal epoxides are highly reactive and may cyclize spontaneously at low temperatures, while others are remarkably stable and require specific activation.[7]

  • Reaction Conditions:

    • Solvent Choice: The solvent can dramatically influence the outcome. For instance, in Sc(OTf)₃-catalyzed spirocyclizations of exo-glycal epoxides, THF favors the formation of the inversion spiroketal, while CH₂Cl₂ leads to the retention product.[7]

    • Temperature: For kinetically controlled reactions, temperature control is critical. Running the reaction at too high a temperature can lead to loss of stereoselectivity or decomposition. For Ti(Oi-Pr)₄-mediated reactions, warming from -78 °C to 0 °C after catalyst addition was found to improve yields by avoiding side reactions.[6]

Issue 2: Poor Stereoselectivity

Q3: My spiroketalization is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?

A3: Achieving high diastereoselectivity is a central challenge in spiroketal synthesis. The outcome is determined by the competition between thermodynamic and kinetic control.

Troubleshooting Steps:

  • Understand the Controlling Factors:

    • Thermodynamic Control: This is achieved under equilibrating conditions (typically strong acid, longer reaction times, higher temperatures). The most stable spiroketal, usually the one stabilized by the anomeric effect, will be the major product.[8][9] If you are getting a mixture, you may not have reached thermodynamic equilibrium.

    • Kinetic Control: This is achieved under non-equilibrating conditions (often milder Lewis acids, lower temperatures, shorter reaction times). The product that is formed fastest is the major isomer. This is often necessary to access less thermodynamically stable "contrathermodynamic" spiroketals.[10]

  • Optimizing for Thermodynamic Control:

    • If the desired product is the most stable isomer, ensure your reaction conditions allow for equilibration. This may involve using a stronger acid catalyst (e.g., TsOH, CSA), increasing the reaction temperature, or extending the reaction time.

  • Optimizing for Kinetic Control:

    • Catalyst Choice: The choice of catalyst is paramount. For example, in the cyclization of certain glycal epoxides, a Ti(Oi-Pr)₄-mediated reaction gives the product with retention of configuration at the anomeric carbon, while a methanol-induced cyclization proceeds with inversion.[6][11] Chiral phosphoric acids can override the inherent thermodynamic preference to form non-thermodynamic spiroketals with high selectivity.[12]

    • Solvent Effects: The solvent can influence the transition state energies and thus the kinetic product distribution. Non-polar, hydrocarbon solvents were found to give higher enantioselectivities in certain chiral phosphoric acid-catalyzed spiroketalizations.[12][13]

    • Temperature: Low temperatures are crucial for kinetic control to prevent equilibration to the thermodynamic product.

  • Substrate Design:

    • The stereocenters already present in your substrate can direct the stereochemical outcome of the spiroketalization in a concept known as "matched" and "mismatched" diastereoselection.[14] If possible, modifying the stereochemistry of the precursor can favor the desired product.

Issue 3: Protecting Group-Related Problems

Q4: My protecting groups are being cleaved or are interfering with the spiroketalization reaction. What should I do?

A4: Protecting group strategy is a critical aspect of a successful spiroketal synthesis. Incompatibility can lead to unwanted side reactions or complete failure of the desired transformation.

Troubleshooting Steps:

  • Protecting Group Stability:

    • Acid-Catalyzed Reactions: Acid-labile protecting groups such as silyl ethers (e.g., TBS, TIPS), acetals, and Boc groups are often incompatible with strongly acidic spiroketalization conditions.[15][16]

    • Solution: Switch to more robust protecting groups that are stable to acidic conditions, such as benzyl ethers (Bn), p-methoxybenzyl (PMB) ethers, or acyl groups (e.g., acetate, benzoate).[17]

  • Orthogonal Protecting Group Strategy:

    • Plan your synthesis to use "orthogonal" protecting groups that can be removed under different conditions without affecting each other.[16] For example, use a benzyl ether (removed by hydrogenolysis) to protect one hydroxyl group and a silyl ether (removed by fluoride) for another.

  • Protecting Groups as Directing Groups:

    • In some cases, a protecting group can be used to influence the reaction's regioselectivity. For example, an acetonide protecting group has been used to regulate a gold-catalyzed spiroketalization, leading to the desired product by extruding acetone.[18]

  • Unexpected Reactivity:

    • Be aware that some protecting groups can participate in the reaction in unexpected ways. A thorough review of the literature for the compatibility of your chosen protecting groups with the reaction conditions is essential.

Data Summary Tables

Table 1: Comparison of Catalysts in a Chiral Phosphoric Acid-Catalyzed Spiroketalization

EntryCatalystSolventTime (h)Yield (%)dree (%)
1(S)-TRIP (2a)CH₂Cl₂2495>20:134
2(S)-TRIP (2a)Toluene1295>20:172
3(S)-TRIP (2a)Hexane1295>20:180
4(S)-2b Hexane1295>20:188
5(S)-2c Hexane1295>20:192

Data synthesized from Nagorny, et al., J. Am. Chem. Soc. 2012, 134, 19, 8074–8077.[12] Catalysts 2b and 2c are derivatives of TRIP with bulkier substituents.

Table 2: Effect of Lewis Acid and Solvent on Spirocyclization of an exo-Glycal Epoxide

EntryLewis Acid (equiv.)SolventProduct Ratio (Inversion:Retention)
1Sc(OTf)₃ (1.0)THF>95:5
2Sc(OTf)₃ (1.0)CH₂Cl₂<5:95
3Ti(Oi-Pr)₄ (1.0)THF70:30
4BF₃·OEt₂ (1.0)THF80:20
5SnCl₄ (1.0)THF30:70

Data synthesized from Sharma, I., et al., Org. Lett. 2014, 16, 2474–2477.[10]

Key Experimental Protocols

Protocol 1: General Procedure for Ti(Oi-Pr)₄-Mediated Kinetic Spiroketalization

This protocol is adapted from Moilanen, S. B., et al., J. Am. Chem. Soc. 2006, 128, 1792-1793.[6][11]

  • Preparation: A solution of the glycal epoxide precursor in anhydrous CH₂Cl₂ (0.05 M) is prepared in a flame-dried flask under an argon atmosphere.

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Catalyst Addition: Titanium(IV) isopropoxide (2.0 equivalents) is added dropwise via syringe.

  • Reaction: The reaction mixture is stirred at -78 °C for 5 minutes, and then the cooling bath is removed, and the reaction is immediately warmed to 0 °C in an ice bath. The reaction is monitored by TLC.

  • Quenching: Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • Work-up: The mixture is allowed to warm to room temperature and stirred vigorously until a white precipitate forms. The mixture is filtered through a pad of Celite, and the filtrate is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Gold-Catalyzed Spiroketalization

This protocol is adapted from Paioti, P. H. S., et al., Org. Lett. 2014, 16, 22, 5842–5845.[18]

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar is added the alkynyl diol substrate (1.0 equivalent).

  • Solvent and Catalyst Addition: Anhydrous solvent (e.g., CH₂Cl₂) is added, followed by the gold(I) catalyst (e.g., AuCl, 5 mol %).

  • Reaction: The reaction mixture is stirred at room temperature under an inert atmosphere and monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is concentrated directly onto silica gel.

  • Purification: The product is purified by flash column chromatography.

Visual Troubleshooting Guides

Below are diagrams to help visualize key concepts and troubleshooting workflows in spiroketal synthesis.

G Fig 1. Troubleshooting Poor Diastereoselectivity start Poor Diastereoselectivity Observed q1 Is the desired product the thermodynamically most stable isomer? start->q1 thermo_path YES (Thermodynamic Control) q1->thermo_path Yes kinetic_path NO (Kinetic Control) q1->kinetic_path No thermo_check Are conditions allowing for equilibration? thermo_path->thermo_check kinetic_check Are conditions promoting kinetic control? kinetic_path->kinetic_check thermo_sol Increase T, extend reaction time, or use a stronger acid (e.g., TsOH). Monitor for equilibrium. thermo_check->thermo_sol solvent_q Have you optimized the solvent? thermo_sol->solvent_q kinetic_sol Lower T, shorten reaction time, use a milder/specific Lewis acid (e.g., Ti(Oi-Pr)4, Sc(OTf)3), or a chiral Brønsted acid. kinetic_check->kinetic_sol kinetic_sol->solvent_q solvent_sol Screen non-polar (e.g., hexane, toluene) and polar aprotic solvents (e.g., CH2Cl2, THF). Solvent can drastically alter selectivity. solvent_q->solvent_sol

Caption: A decision tree for troubleshooting poor diastereoselectivity.

G Fig 2. Conceptual Workflow for Spiroketalization cluster_pre Pre-Reaction Setup cluster_reac Reaction Optimization cluster_post Post-Reaction substrate Purify Substrate (Dihydroxyketone) catalyst Choose Catalyst (Acid, Lewis Acid, Metal) substrate->catalyst reagents Purify Solvents & Reagents (Anhydrous Conditions) reagents->catalyst protect Select Stable Protecting Groups protect->catalyst conditions Optimize T & Time (Kinetic vs. Thermo) catalyst->conditions workup Careful Work-up (Quench, Extraction) conditions->workup purify Purification (Deactivated Silica, etc.) workup->purify product Desired Spiroketal purify->product

Caption: A general experimental workflow for spiroketal synthesis.

References

Technical Support Center: Stereocontrolled Spiroketal Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stereocontrolled spiroketal synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My spiroketalization reaction exclusively yields the thermodynamically most stable isomer. How can I access the less stable, "contrathermodynamic" stereoisomer?

A1: This is a classic challenge in spiroketal synthesis, largely due to the stabilizing influence of the anomeric effect.[1][2] Standard acid-catalyzed cyclization of dihydroxy ketones often leads to the most stable isomer under thermodynamic control.[3][4] To obtain the less stable (often non-anomeric) isomer, you need to employ reaction conditions that operate under kinetic control, preventing equilibration to the thermodynamic product.[5][6][7]

Troubleshooting Steps:

  • Lower the reaction temperature: Low temperatures can trap the kinetically favored product by preventing the reverse reaction and subsequent equilibration.[7][8]

  • Choose a non-equilibrating method: Kinetically controlled reactions, such as those involving the cyclization of glycal epoxides, are designed to avoid thermodynamic equilibration.[5][9]

  • Utilize metal chelation: Certain metal ions can chelate to the dihydroxy ketone precursor, pre-organizing it in a conformation that leads to the desired contrathermodynamic product upon cyclization.[10]

  • Employ specific catalysts: Reagents like Ti(Oi-Pr)₄ have been successfully used to mediate kinetic epoxide-opening spirocyclizations with retention of configuration at the anomeric carbon.[11]

Q2: I am observing low diastereoselectivity in my spiroketalization. What factors influence the stereochemical outcome?

A2: Low diastereoselectivity can stem from a variety of factors, including the reaction conditions not favoring one pathway significantly over another, or the inherent stereochemistry of your precursor not being sufficiently directing.

Troubleshooting Steps:

  • Analyze Reaction Control: Determine if your reaction is under kinetic or thermodynamic control.[12][13] For thermodynamically controlled reactions, the product ratio is dictated by the relative stabilities of the diastereomers.[14] For kinetically controlled reactions, it's determined by the difference in activation energies of the competing pathways.[8]

  • Solvent and Catalyst Screening: The choice of solvent and catalyst can have a profound impact on selectivity. For instance, in some systems, polar aprotic solvents may not induce cyclization, whereas protic solvents like methanol can act as a catalyst.[10] Scandium triflate has shown solvent-dependent divergent functions in stereoselective epoxide-opening spiroketalizations.[6]

  • Precursor Conformation: The stereocenters in your acyclic dihydroxy ketone precursor play a crucial role in directing the cyclization. Analyze the precursor's conformation to understand its bias for forming a particular diastereomer.

  • Protecting Groups: The nature and size of protecting groups on your precursor can influence the transition state geometry and, consequently, the diastereoselectivity.

Q3: What is the anomeric effect, and how does it impact my spiroketal synthesis?

A3: The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation over the sterically less hindered equatorial position.[1] In spiroketals, this effect can be particularly pronounced, with conformations that allow for a "double anomeric effect" (where each ring oxygen is axial with respect to the other ring) being significantly stabilized.[2][11]

Impact on Synthesis:

  • Thermodynamic Product: In reactions under thermodynamic control, the anomeric effect will strongly favor the formation of the spiroketal diastereomer that can adopt the most stable conformation, which is often the one with the maximum number of anomeric stabilizations.[2][15]

  • Design of Contrathermodynamic Syntheses: To synthesize the less stable isomer, your strategy must overcome this inherent thermodynamic preference.[10] This is the core principle behind developing kinetically controlled spiroketalization methods.[6]

The diagram below illustrates how the anomeric effect stabilizes certain spiroketal conformations.

Caption: Relative stability of spiroketal conformations due to the anomeric effect.

Q4: Can you provide a general workflow for troubleshooting a problematic spiroketalization reaction?

A4: Certainly. A systematic approach is key to identifying and resolving issues in stereocontrolled spiroketal synthesis.

The following workflow diagram outlines a logical sequence of steps to diagnose and address common problems.

Troubleshooting_Workflow start Problem: Low Yield or Poor Diastereoselectivity check_control Is the reaction under Thermodynamic or Kinetic Control? start->check_control thermo_path Thermodynamic Control check_control->thermo_path Reversible (High Temp, Long Time) kinetic_path Kinetic Control check_control->kinetic_path Irreversible (Low Temp, Short Time) analyze_stability Analyze Product Stabilities (Anomeric Effect, Sterics) thermo_path->analyze_stability analyze_ts Analyze Transition State Energies (Precursor Conformation) kinetic_path->analyze_ts modify_thermo To change ratio: - Switch to Kinetic Conditions - Use Chelating Agents analyze_stability->modify_thermo end_goal Achieve Desired Spiroketal Isomer modify_thermo->end_goal modify_kinetic To improve selectivity: - Lower Temperature - Screen Solvents/Catalysts - Modify Precursor/Protecting Groups analyze_ts->modify_kinetic modify_kinetic->end_goal

Caption: A workflow for troubleshooting spiroketalization reactions.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes different conditions for spiroketalization and their typical outcomes, providing a quick reference for experimental design.

MethodTypical Control TypeKey Reagents/ConditionsPrimary OutcomeReference(s)
Acid-Catalyzed CyclizationThermodynamicCSA, PPTS, H₂SO₄, etc. in organic solventThermodynamically most stable spiroketal isomer[3][4]
Methanol-Induced SpirocyclizationKineticMethanol (MeOH)"Inversion" spiroketals via kinetic epoxide-opening[11]
Ti(Oi-Pr)₄-Mediated SpirocyclizationKineticTi(Oi-Pr)₄ on glycal epoxides"Retention" spiroketals via a chelation-controlled mechanism[11]
Metal ChelationThermodynamic ShiftCa²⁺ ions with dihydroxy ketone precursorStabilization and formation of the otherwise less stable (non-anomeric) isomer[10]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization (Thermodynamic Control)

This protocol is a generalized representation and may require optimization for specific substrates.

  • Preparation: Dissolve the dihydroxy ketone precursor (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar).

  • Acid Addition: Add a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid (CSA), 0.1 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. The reaction may require gentle heating to reach equilibrium.

  • Workup: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution or triethylamine). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired spiroketal.

Protocol 2: Ti(Oi-Pr)₄-Mediated Kinetic Spirocyclization of a Glycal Epoxide (Kinetic Control)

Adapted from Moilanen, S. B.; Potuzak, J. S.; Tan, D. S. J. Am. Chem. Soc. 2006, 128, 1792–1793.[11]

  • Preparation: To a solution of the glycal epoxide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at room temperature under an inert atmosphere, add titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.0 eq).

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes.

  • Extraction: Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite to remove titanium salts. Separate the layers of the filtrate and extract the aqueous layer with additional CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography to yield the spiroketal with retention of configuration.[11]

References

Technical Support Center: Scale-up Synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene, a valuable intermediate in drug development and fragrance applications. The information is tailored for researchers, scientists, and professionals in the field.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up production of this compound?

A1: A widely adopted and scalable three-step approach is recommended. This synthesis begins with a Grignard reaction between 4-methylcyclohexanone and allyl bromide to create a homoallylic alcohol. This intermediate subsequently undergoes hydroboration-oxidation to form a diol, which is then cyclized under acidic conditions to yield the final spiroketal product.

Q2: What are the critical parameters to control during the Grignard reaction (Step 1)?

A2: The Grignard reaction is highly sensitive to moisture and air. Key parameters to control include:

  • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[1][2]

  • Magnesium Activation: The magnesium turnings should be activated, often with a small crystal of iodine, to initiate the reaction.[2]

  • Temperature Control: The reaction is typically initiated at room temperature and may require cooling to manage the exothermic reaction, especially during the addition of the alkyl halide. For the subsequent reaction with the ketone, low temperatures (e.g., -30°C to 0°C) are often employed to minimize side reactions.[1]

  • Slow Addition: The allyl bromide should be added slowly to the magnesium suspension to maintain a controlled reaction rate and prevent excessive Wurtz coupling.[3]

Q3: What are the expected challenges during the hydroboration-oxidation step (Step 2)?

A3: The hydroboration-oxidation step is generally robust, but challenges can include:

  • Regioselectivity: The hydroboration step is an anti-Markovnikov addition, meaning the hydroxyl group will be added to the less substituted carbon of the double bond.[4][5] Using sterically hindered boranes like 9-BBN can enhance this selectivity.[5]

  • Stereoselectivity: The reaction proceeds via a syn-addition of the hydroborane, which influences the stereochemistry of the resulting alcohol.[4]

  • Complete Oxidation: Ensuring the complete oxidation of the trialkylborane intermediate with hydrogen peroxide and a base (like sodium hydroxide) is crucial for achieving high yields.

Q4: What are the common side products in the final acid-catalyzed spiroketalization step (Step 3)?

A4: The acid-catalyzed cyclization of the diol can lead to several side products:

  • Formation of Isomeric Spiroketals: Depending on the reaction conditions (thermodynamic vs. kinetic control), different diastereomers of the spiroketal may be formed.[6] Prolonged reaction times or stronger acids tend to favor the thermodynamically more stable product.

  • Elimination Reactions: Under harsh acidic conditions, elimination of water from the diol can lead to the formation of unsaturated ethers or dienes.

  • Incomplete Cyclization: If the reaction is not driven to completion, unreacted diol will remain.

Q5: How can the final product, this compound, be purified on a large scale?

A5: Purification of the final product typically involves:

  • Extraction: After neutralization of the reaction mixture, the product is extracted into an organic solvent.

  • Chromatography: Column chromatography on silica gel is a common method for separating the desired spiroketal from byproducts and any diastereomers that may have formed.

  • Distillation: For larger scales, fractional distillation under reduced pressure can be an effective purification method, provided the product is thermally stable.

Troubleshooting Guides

Problem 1: Low Yield in Grignard Reaction (Step 1)
Symptom Possible Cause Troubleshooting Action
Grignard reagent fails to form (no cloudiness or heat evolution).Inactive magnesium surface due to oxidation.Activate magnesium with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring/sonication. Ensure all reactants and solvents are strictly anhydrous.
Low yield of the desired tertiary alcohol.Enolization of the 4-methylcyclohexanone by the Grignard reagent, which acts as a base.Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., -78 °C) to favor nucleophilic addition over enolization.
Significant amount of Wurtz coupling byproduct (hexa-1,5-diene).High local concentration of allyl bromide during addition.Add the allyl bromide solution dropwise and with vigorous stirring to maintain a low concentration.
Starting ketone is recovered after workup.Grignard reagent was not formed successfully or was quenched by moisture or acidic protons.Re-verify the quality of the magnesium and the dryness of the apparatus and solvents. Titrate the Grignard reagent before use to determine its exact concentration.
Problem 2: Incomplete or Non-selective Hydroboration-Oxidation (Step 2)
Symptom Possible Cause Troubleshooting Action
Starting homoallylic alcohol is recovered.Inactive borane reagent.Use a fresh, properly stored solution of the borane reagent (e.g., BH3•THF).
Mixture of primary and secondary alcohols is obtained.Poor regioselectivity in the hydroboration step.Use a sterically bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) to improve selectivity for the anti-Markovnikov product.[5]
Low yield of the diol after oxidation.Incomplete oxidation of the organoborane intermediate.Ensure sufficient equivalents of hydrogen peroxide and base are used. Allow adequate reaction time for the oxidation to go to completion. The oxidation is exothermic and may require cooling.
Problem 3: Low Yield or Impure Product in Spiroketalization (Step 3)
Symptom Possible Cause Troubleshooting Action
Incomplete cyclization, starting diol remains.Insufficient acid catalyst or reaction time.Increase the amount of acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) or prolong the reaction time. Use of a Dean-Stark trap to remove water can drive the equilibrium towards the product.
Formation of a mixture of diastereomers.The reaction conditions allow for equilibration to a thermodynamic mixture.For kinetic control and potentially different diastereoselectivity, use milder acid catalysts and lower temperatures. Note that the desired product may not be the most thermodynamically stable isomer.[7]
Presence of elimination byproducts.Use of strong acids or high temperatures.Employ milder acidic conditions (e.g., pyridinium p-toluenesulfonate, PPTS) and moderate temperatures.
Difficulty in separating the product from byproducts.Similar polarities of the product and impurities.Optimize the mobile phase for column chromatography. If separation is still challenging, consider derivatization of the impurity to alter its polarity before chromatography.

Experimental Protocols

A representative multi-step synthesis for this compound is outlined below.

Step 1: Synthesis of 1-allyl-4-methylcyclohexan-1-ol
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The entire apparatus is flame-dried under a stream of inert gas (e.g., argon or nitrogen).

  • Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is added. A solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. Once the reaction starts, the remaining allyl bromide solution is added at a rate that maintains a gentle reflux.

  • Reaction with Ketone: After the formation of the Grignard reagent is complete, the reaction mixture is cooled to 0 °C. A solution of 4-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise.

  • Quenching and Workup: The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude homoallylic alcohol.

Parameter Value
Reactants 4-methylcyclohexanone, Allyl bromide, Magnesium
Solvent Anhydrous Diethyl Ether
Typical Yield 75-85%
Reaction Time 2-4 hours
Step 2: Synthesis of 3-(1-hydroxy-4-methylcyclohexyl)propane-1,2-diol
  • Hydroboration: The crude 1-allyl-4-methylcyclohexan-1-ol from Step 1 is dissolved in anhydrous THF in a flask under an inert atmosphere. The solution is cooled to 0 °C, and a solution of borane-tetrahydrofuran complex (BH3•THF, 1.1 equivalents) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Oxidation: The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).

  • Workup: The mixture is stirred at room temperature overnight. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude diol.

Parameter Value
Reactants 1-allyl-4-methylcyclohexan-1-ol, BH3•THF, NaOH, H2O2
Solvent Anhydrous Tetrahydrofuran (THF)
Typical Yield 80-90%
Reaction Time 12-16 hours
Step 3: Synthesis of this compound
  • Cyclization: The crude diol from Step 2 is dissolved in a suitable solvent such as toluene or dichloromethane. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.

  • Water Removal: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the spiroketal product.

  • Workup and Purification: Once the reaction is complete (monitored by TLC), the mixture is cooled, washed with a saturated sodium bicarbonate solution and then brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed. The crude product is then purified by column chromatography on silica gel or by vacuum distillation.

Parameter Value
Reactant 3-(1-hydroxy-4-methylcyclohexyl)propane-1,2-diol
Catalyst p-Toluenesulfonic acid (p-TSA)
Solvent Toluene
Typical Yield 70-80%
Reaction Time 4-8 hours

Visualizations

Scale_up_Synthesis 4-Methylcyclohexanone 4-Methylcyclohexanone Grignard_Reaction Grignard_Reaction 4-Methylcyclohexanone->Grignard_Reaction Allyl_Bromide Allyl_Bromide Allyl_Bromide->Grignard_Reaction Mg Mg Mg->Grignard_Reaction Homoallylic_Alcohol Homoallylic_Alcohol Grignard_Reaction->Homoallylic_Alcohol Hydroboration_Oxidation Hydroboration_Oxidation Homoallylic_Alcohol->Hydroboration_Oxidation Diol Diol Hydroboration_Oxidation->Diol Acid_Catalyzed_Cyclization Acid_Catalyzed_Cyclization Diol->Acid_Catalyzed_Cyclization Target_Product This compound Acid_Catalyzed_Cyclization->Target_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Grignard Low_Yield Low Yield in Grignard Reaction Inactive_Mg Inactive Mg Low_Yield->Inactive_Mg Cause Enolization Ketone Enolization Low_Yield->Enolization Cause Wurtz_Coupling Wurtz Coupling Low_Yield->Wurtz_Coupling Cause Activate_Mg Activate Mg (Iodine, Heat) Inactive_Mg->Activate_Mg Solution Low_Temp Low Temperature Addition Enolization->Low_Temp Solution Slow_Addition Slow Alkyl Halide Addition Wurtz_Coupling->Slow_Addition Solution

Caption: Troubleshooting logic for the Grignard reaction step.

References

Technical Support Center: Byproduct Analysis in 4-Methyl-1-oxaspiro[5.5]undec-3-ene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the intramolecular hetero-Diels-Alder (IMHDA) reaction of a suitable acyclic precursor, such as an unsaturated hydroxy ketone. This reaction is often catalyzed by a Lewis acid to enhance its rate and stereoselectivity.

Q2: What are the potential byproducts in the synthesis of this compound via the intramolecular hetero-Diels-Alder reaction?

A2: Several byproducts can form depending on the reaction conditions. The most common include:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting unsaturated hydroxy ketone.

  • Decomposition Products: The acidic conditions, particularly with strong Lewis acids, can cause decomposition of the starting material or the product.

  • Isomeric Spiroketals: Depending on the stereochemistry of the starting material and the reaction conditions, diastereomeric spiroketals may be formed.

  • Hydrated or Solvated Adducts: If the reaction is not carried out under strictly anhydrous conditions, water or solvent molecules can react with carbocation intermediates to form undesired adducts.

Q3: Which analytical techniques are best suited for identifying and quantifying byproducts in this reaction?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and providing information about their molecular weight and fragmentation patterns, which aids in identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any impurities present in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Useful for the separation and quantification of less volatile byproducts and for monitoring the progress of the reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete Reaction - Increase the reaction time. - Increase the reaction temperature. - Increase the amount of Lewis acid catalyst.
Decomposition of Starting Material or Product - Use a milder Lewis acid (e.g., switch from TiCl₄ to ZnCl₂). - Lower the reaction temperature. - Reduce the reaction time.
Suboptimal Catalyst - Screen a variety of Lewis acids to find the most effective one for your specific substrate.
Presence of Water - Ensure all glassware is oven-dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Presence of Multiple Products in the Reaction Mixture (Poor Selectivity)
Potential Cause Suggested Solution
Formation of Diastereomers - Optimize the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable isomer. - Choose a Lewis acid that offers better stereocontrol.
Side Reactions - Adjust the reaction conditions (temperature, catalyst, solvent) to disfavor the side reactions. - Consider using a protecting group strategy for sensitive functional groups in the starting material.
Problem 3: Difficulty in Purifying the Product
Potential Cause Suggested Solution
Byproducts with Similar Polarity to the Product - Optimize the mobile phase for flash column chromatography to achieve better separation. - Consider using a different stationary phase for chromatography. - Recrystallization may be an effective purification method if the product is a solid.
Thermal Instability of the Product - Use a lower boiling point solvent for extraction and rotary evaporation. - Purify the product at a lower temperature if possible.

Data Presentation

Table 1: Predicted GC-MS Data for this compound and Potential Byproducts

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted Key MS Fragments (m/z)
This compoundC₁₁H₁₈O166.26166 (M+), 151, 123, 95, 81, 67
Unreacted Starting Material (e.g., 8-hydroxy-6-methylnon-6-en-2-one)C₁₀H₁₈O₂170.25170 (M+), 155, 127, 109, 85, 43
Dehydration Byproduct (e.g., 6-methylnona-3,5-dien-2-one)C₁₀H₁₆O152.23152 (M+), 137, 109, 95, 67

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
=CH-O5.8 - 6.0d~6.0
=CH-C4.5 - 4.7d~6.0
CH-CH₃2.0 - 2.2m
CH₂ (cyclohexane ring)1.3 - 1.8m
CH₃1.0 - 1.2d~7.0

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz) for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Spiro center)95 - 100
=CH-O125 - 130
=CH-C100 - 105
CH-CH₃30 - 35
CH₂ (cyclohexane ring)20 - 40
CH₃20 - 25

Experimental Protocols

Representative Protocol for the Intramolecular Hetero-Diels-Alder Synthesis of this compound

  • Preparation of the Starting Material: The unsaturated hydroxy ketone precursor is synthesized according to established literature procedures. Ensure the starting material is pure and dry before proceeding.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the unsaturated hydroxy ketone (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

  • Addition of Lewis Acid: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) and add the Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄, or ZnCl₂) (0.1 - 1.2 eq) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualization

experimental_workflow Experimental Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_results Results start Starting Material (Unsaturated Hydroxy Ketone) reaction Intramolecular Hetero-Diels-Alder (Lewis Acid Catalysis) start->reaction workup Reaction Quenching and Extraction reaction->workup purification Flash Column Chromatography workup->purification gcms GC-MS Analysis purification->gcms nmr NMR Analysis (¹H and ¹³C) purification->nmr hplc HPLC Analysis purification->hplc product Pure this compound gcms->product byproducts Identified Byproducts gcms->byproducts nmr->product nmr->byproducts hplc->product hplc->byproducts

Caption: Workflow for the synthesis and analysis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_decomposition Solutions for Decomposition start Low Yield Observed check_completion Check Reaction Completion (TLC, GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material remains decomposition Decomposition Observed check_completion->decomposition Multiple unknown spots increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp increase_catalyst Increase Catalyst Loading incomplete->increase_catalyst milder_catalyst Use Milder Lewis Acid decomposition->milder_catalyst lower_temp Lower Reaction Temperature decomposition->lower_temp shorter_time Decrease Reaction Time decomposition->shorter_time end_node Optimized Yield increase_time->end_node increase_temp->end_node increase_catalyst->end_node milder_catalyst->end_node lower_temp->end_node shorter_time->end_node

Caption: Troubleshooting decision tree for addressing low product yield.

Technical Support Center: Catalyst Deactivation in 4-Methyl-1-oxaspiro[5.5]undec-3-ene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene and related spiroketal structures, particularly via Prins-type cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound and related spiroketals?

A1: The synthesis of spiroketals like this compound is often achieved through Prins-type cyclization reactions. Common catalysts for this transformation include solid acids, such as zeolites (e.g., H-BEA, H-MFI), Lewis acids (e.g., iron halides, tin tetrachloride), and Brønsted acids (e.g., p-toluenesulfonic acid). The choice of catalyst can significantly impact reaction yield, selectivity, and susceptibility to deactivation.

Q2: What are the typical signs of catalyst deactivation in my reaction?

A2: The primary indicators of catalyst deactivation include:

  • A noticeable decrease in the reaction rate, requiring longer reaction times.

  • A significant drop in the yield of the desired this compound product.

  • A change in product selectivity, with an increase in byproducts.

  • Visible changes to the catalyst, such as a change in color (e.g., darkening due to coke formation).

Q3: What are the main causes of catalyst deactivation in this synthesis?

A3: The deactivation of catalysts in Prins-type cyclizations is primarily attributed to two mechanisms:

  • Fouling (Coking): This is the most common cause, where non-volatile, carbonaceous deposits (coke) accumulate on the active sites and within the pores of the catalyst. This physically blocks reactants from accessing the catalytic sites.

  • Poisoning: This occurs when impurities in the feedstock or reaction intermediates strongly adsorb to the active sites, rendering them inactive. Common poisons for acid catalysts can include nitrogen- and sulfur-containing compounds.

Q4: Can I regenerate my deactivated catalyst?

A4: Yes, in many cases, catalysts deactivated by coking can be regenerated. The most common method for solid acid catalysts like zeolites is calcination , which involves a controlled heating process in the presence of air or oxygen to burn off the carbonaceous deposits. For some types of deactivation, washing the catalyst with appropriate solvents may also be effective.

Q5: How can I minimize catalyst deactivation?

A5: To minimize catalyst deactivation, consider the following strategies:

  • Feedstock Purity: Ensure that all reactants and solvents are of high purity and free from potential catalyst poisons.

  • Reaction Conditions: Optimize reaction temperature and pressure. Excessively high temperatures can accelerate coke formation.

  • Catalyst Selection: Choose a catalyst with a pore structure and acidity that is less prone to coking for your specific application.

  • Periodic Regeneration: Implement a regeneration cycle for the catalyst before its activity drops to a critical level.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased Product Yield 1. Catalyst Deactivation (Coking): Active sites are blocked by carbonaceous deposits.1a. Regenerate the catalyst via calcination (see Experimental Protocols). 1b. If regeneration is not feasible, replace the catalyst.
2. Catalyst Poisoning: Impurities in the feedstock are deactivating the catalyst.2a. Analyze reactants and solvents for potential poisons. 2b. Purify the feedstock before the reaction.
3. Suboptimal Reaction Conditions: Temperature or pressure may be promoting side reactions or deactivation.3a. Re-optimize the reaction temperature and time. Lowering the temperature may reduce the rate of coking.
Increased Byproduct Formation 1. Change in Catalyst Selectivity: Deactivation may be affecting the selectivity of the catalyst.1a. Regenerate or replace the catalyst. 1b. Characterize the byproducts to understand the competing reaction pathways.
2. Thermal Degradation of Products: The desired product may be degrading under the reaction conditions.2a. Attempt the reaction at a lower temperature for a longer duration.
Slow or Stalled Reaction 1. Severe Catalyst Deactivation: The majority of active sites are blocked.1a. Regenerate or replace the catalyst.
2. Insufficient Catalyst Loading: The amount of active catalyst is too low.2a. Increase the catalyst loading, keeping in mind the cost-effectiveness.
Visible Change in Catalyst Color (e.g., from white to brown/black) 1. Coke Formation: The dark color is indicative of carbon deposition on the catalyst surface.1a. This confirms coking as a likely deactivation mechanism. Proceed with catalyst regeneration.

Data Presentation

Table 1: Representative Catalyst Performance Over Multiple Cycles

This table provides a generalized example of how the yield of this compound might decrease over successive reaction cycles using a solid acid catalyst like H-BEA, and the effect of regeneration.

Cycle Number Catalyst State Yield of Product (%) Notes
1Fresh92High initial activity.
2Used85Noticeable decrease in yield.
3Used76Continued deactivation.
4Used65Significant loss of activity.
5Regenerated89Activity is largely restored after calcination.
6Used (after regen)82Deactivation trend re-emerges.

Experimental Protocols

Protocol 1: Representative Prins Cyclization for Spiroketal Synthesis using H-BEA Zeolite

This protocol is a representative procedure for the synthesis of a spiroketal via a Prins-type cyclization, which can be adapted for the synthesis of this compound.

Materials:

  • Homoallylic alcohol derivative (1.0 eq)

  • Aldehyde or ketone derivative (1.2 eq)

  • H-BEA zeolite catalyst (10 wt% of the homoallylic alcohol)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • Activate the H-BEA zeolite catalyst by heating at 500 °C for 4 hours under a flow of dry air. Cool to room temperature in a desiccator.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the activated H-BEA catalyst.

  • Add the anhydrous solvent, followed by the homoallylic alcohol and the aldehyde/ketone.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to recover the catalyst. The catalyst can be washed with a suitable solvent and set aside for regeneration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired spiroketal.

Protocol 2: Regeneration of Coked Zeolite Catalyst by Calcination

This protocol describes a standard procedure for regenerating a zeolite catalyst that has been deactivated by coke formation.

Equipment:

  • Tube furnace with temperature controller

  • Quartz tube

  • Air or a mixture of O₂/N₂ gas supply

Procedure:

  • Place the deactivated (coked) zeolite catalyst in the quartz tube of the furnace.

  • Start a flow of dry air or a lean oxygen/nitrogen mixture through the tube at a low flow rate.

  • Slowly ramp the temperature of the furnace to an intermediate temperature (e.g., 300 °C) and hold for 1-2 hours. This helps to slowly remove more volatile adsorbed species.

  • Continue to ramp the temperature to the final calcination temperature, typically between 500-550 °C, at a rate of 5-10 °C/min.

  • Hold the temperature at 500-550 °C for 4-6 hours to ensure complete combustion of the coke deposits.

  • After the calcination period, turn off the heater and allow the catalyst to cool to room temperature under the flow of dry air.

  • Once cooled, the regenerated catalyst can be stored in a desiccator until further use.

Mandatory Visualization

CatalystDeactivationPathway cluster_deactivation Deactivation Pathways ActiveCatalyst Active Catalyst Site Product Desired Product (this compound) ActiveCatalyst->Product Catalytic Conversion DeactivatedCatalystPoison Deactivated Catalyst (Poison Adsorption) ActiveCatalyst->DeactivatedCatalystPoison Byproducts Byproducts ActiveCatalyst->Byproducts Side Reactions Reactants Reactants (e.g., Homoallylic Alcohol, Aldehyde) Reactants->ActiveCatalyst Adsorption DeactivatedCatalystCoke Deactivated Catalyst (Coke Deposition) Byproducts->DeactivatedCatalystCoke Coke Formation Impurities Feedstock Impurities (Poisons) Impurities->ActiveCatalyst Strong Adsorption

Caption: Catalyst deactivation pathways in spiroketal synthesis.

TroubleshootingWorkflow Start Start: Decreased Reaction Performance CheckYield Is the product yield decreasing? Start->CheckYield CheckRate Is the reaction rate slower? CheckYield->CheckRate Yes OptimizeConditions Action: Re-optimize reaction conditions (e.g., lower temperature). CheckYield->OptimizeConditions No CheckSelectivity Is byproduct formation increasing? CheckRate->CheckSelectivity Yes CheckRate->OptimizeConditions No CokingSuspected Coking is a likely cause. Observe catalyst color. CheckSelectivity->CokingSuspected Yes PoisoningSuspected Poisoning is a possible cause. CheckSelectivity->PoisoningSuspected No Regenerate Action: Regenerate catalyst (e.g., Calcination) CokingSuspected->Regenerate AnalyzeFeed Action: Analyze and purify feedstock. PoisoningSuspected->AnalyzeFeed End Problem Resolved Regenerate->End AnalyzeFeed->End OptimizeConditions->End

Caption: Troubleshooting workflow for catalyst deactivation.

Validation & Comparative

A Comparative Guide to Spiroketal Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spiroketal moiety is a key structural feature in a vast array of biologically active natural products and pharmaceutical agents. Its rigid conformational nature often plays a crucial role in molecular recognition and biological activity. Consequently, the efficient and stereocontrolled synthesis of spiroketals is a significant focus in organic chemistry. This guide provides an objective comparison of three prominent methods for spiroketal synthesis: acid-catalyzed, transition-metal-catalyzed, and organocatalytic approaches, supported by experimental data and detailed protocols.

At a Glance: Comparison of Spiroketal Synthesis Methods

Synthesis MethodCatalyst/ReagentSubstrateKey AdvantagesKey Disadvantages
Acid-Catalyzed Brønsted or Lewis Acids (e.g., PTSA, CSA, HBF4)DihydroxyketonesSimple, readily available catalysts, thermodynamically controlled.Harsh conditions, not suitable for acid-sensitive substrates, often lacks stereocontrol for complex molecules.
Transition-Metal-Catalyzed Gold (e.g., AuCl3) or Palladium (e.g., PdCl2(MeCN)2) complexesAlkynyl diols, DiolsMild reaction conditions, high yields, good stereoselectivity.[1][2]Cost of precious metal catalysts, potential for metal contamination in the final product.
Organocatalytic Chiral Brønsted Acids (e.g., Chiral Phosphoric Acids)Enol ethers, Hydroxy-dihydropyransEnantioselective, metal-free, mild conditions.[3][4][5][6]Catalyst loading can be high, substrate scope may be limited.

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each synthesis method, complete with representative experimental protocols and the corresponding outcomes.

Acid-Catalyzed Spiroketalization

This classical approach relies on the acid-catalyzed cyclization of a dihydroxyketone precursor. The reaction typically proceeds under thermodynamic control, favoring the most stable spiroketal isomer.

Experimental Protocol: Synthesis of 1,7-Dioxaspiro[5.5]undecane [7]

A solution of the dihydroxyketone precursor in a suitable solvent (e.g., benzene, toluene) is treated with a catalytic amount of a Brønsted acid such as p-toluenesulfonic acid (PTSA). The reaction mixture is heated to reflux with azeotropic removal of water, typically using a Dean-Stark apparatus, to drive the equilibrium towards the spiroketal product.

  • Substrate: 11-hydroxy-2-undecanone

  • Catalyst: p-Toluenesulfonic acid (catalytic amount)

  • Solvent: Benzene

  • Temperature: Reflux

  • Reaction Time: Not specified, monitored by water collection.

  • Yield: 80%[7]

  • Diastereoselectivity: Not applicable (achiral product).

Transition-Metal-Catalyzed Spiroketalization

Transition metal catalysis offers a milder and often more selective alternative to acid-catalyzed methods. Gold and palladium catalysts are particularly effective in promoting the cyclization of alkynyl diols and diols to form spiroketals.[1][2][8][9]

Experimental Protocol: Gold(III) Chloride-Catalyzed Synthesis of a Benzannulated Spiroketal

To a solution of the alkynyl diol in a suitable solvent, a catalytic amount of gold(III) chloride is added. The reaction is typically stirred at room temperature until completion.

  • Substrate: Symmetrical alkynyl diol

  • Catalyst: AuCl3 (5 mol%)

  • Solvent: Dichloromethane (CH2Cl2)

  • Temperature: Room temperature

  • Reaction Time: 1 hour

  • Yield: >90%

  • Diastereoselectivity: Not specified.

Experimental Protocol: Palladium(II)-Catalyzed Spiroketalization of a Ketoallylic Diol [2]

A solution of the ketoallylic diol in anhydrous tetrahydrofuran (THF) is cooled to 0 °C. A catalytic amount of bis(acetonitrile)palladium(II) chloride is then added, and the reaction is stirred at this temperature.

  • Substrate: Ketoallylic diol

  • Catalyst: [PdCl2(MeCN)2] (catalytic amount)[2]

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0 °C[2]

  • Reaction Time: Brief (not further specified)[2]

  • Yield: High[2]

  • Diastereoselectivity: High, transmitted from the stereochemistry of the nucleophile.[2]

Organocatalytic Asymmetric Spiroketalization

The development of organocatalysis has provided a powerful tool for the enantioselective synthesis of spiroketals. Chiral Brønsted acids, such as chiral phosphoric acids, can effectively catalyze the asymmetric cyclization of substrates like hydroxy-substituted enol ethers.[3][4][5][6][10]

Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Enantioselective Spiroketalization [3]

To a solution of the hydroxy-dihydropyran substrate in a suitable solvent at a specific temperature, a catalytic amount of a chiral phosphoric acid is added. The reaction is monitored until completion.

  • Substrate: Hydroxy-dihydropyran derivative

  • Catalyst: Chiral Phosphoric Acid (e.g., TRIP)

  • Solvent: Not specified.

  • Temperature: Not specified.

  • Reaction Time: Not specified.

  • Yield: Not specified.

  • Enantioselectivity: Up to 63% ee[3]

Logical Relationships in Spiroketal Synthesis

The choice of synthetic method is dictated by the substrate, the desired stereochemical outcome, and the presence of other functional groups. The following diagram illustrates the logical flow for selecting an appropriate method.

Spiroketal_Synthesis_Methods Start Starting Material Dihydroxyketone Dihydroxyketone Start->Dihydroxyketone Alkynyl_Diol Alkynyl Diol Start->Alkynyl_Diol Hydroxy_Enol_Ether Hydroxy Enol Ether Start->Hydroxy_Enol_Ether Method Desired Outcome Dihydroxyketone->Method Alkynyl_Diol->Method Hydroxy_Enol_Ether->Method Acid_Catalyzed Acid-Catalyzed (Thermodynamic) Method->Acid_Catalyzed Simple, robust substrate Transition_Metal Transition-Metal-Catalyzed (Mild, Selective) Method->Transition_Metal Mild conditions, stereocontrol needed Organocatalytic Organocatalytic (Enantioselective) Method->Organocatalytic Enantiopure product required Product Spiroketal Acid_Catalyzed->Product Transition_Metal->Product Organocatalytic->Product

Caption: Decision tree for selecting a spiroketal synthesis method.

Experimental Workflows

The general experimental workflows for the three discussed methods are outlined below.

Experimental_Workflows cluster_acid Acid-Catalyzed cluster_tm Transition-Metal-Catalyzed cluster_organo Organocatalytic A1 Dissolve Dihydroxyketone A2 Add Acid Catalyst A1->A2 A3 Reflux with Water Removal A2->A3 A4 Workup and Purification A3->A4 T1 Dissolve Substrate T2 Add Metal Catalyst T1->T2 T3 Stir at RT or 0°C T2->T3 T4 Workup and Purification T3->T4 O1 Dissolve Substrate O2 Add Chiral Organocatalyst O1->O2 O3 Stir at Controlled Temperature O2->O3 O4 Workup and Purification O3->O4

Caption: General experimental workflows for spiroketal synthesis.

References

A Comparative Guide to the Bioactivity of 4-Methyl-1-oxaspiro[5.5]undec-3-ene and Structurally Related Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 2, 2025

This guide provides a comparative analysis of the bioactivity of 4-Methyl-1-oxaspiro[5.5]undec-3-ene and other structurally related spirocyclic compounds. Due to the limited publicly available bioactivity data for this compound beyond its application as a fragrance ingredient, this document focuses on comparing its core oxaspiro[5.5]undecane scaffold to other well-researched bioactive spirocyclic frameworks. The data presented herein is intended to highlight the potential therapeutic applications of spirocyclic compounds and provide a foundation for further research and development.

Spirocyclic systems, characterized by two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can allow for precise interactions with biological targets. This guide will explore the cytotoxic, antimicrobial, and anti-inflammatory properties of various spiro compounds, supported by experimental data from peer-reviewed literature.

Table 1: Comparative Analysis of Anticancer Activity of Bioactive Spiro Compounds

While no specific anticancer activity has been reported for this compound, numerous other spirocyclic compounds, particularly spirooxindoles, have demonstrated potent cytotoxic effects against a range of cancer cell lines. A predominant mechanism of action for many of these compounds is the inhibition of the p53-MDM2 protein-protein interaction, which leads to the reactivation of the p53 tumor suppressor pathway and subsequent apoptosis.

Compound ClassSpecific Compound/DerivativeTarget Cell LineIC50 (µM)Mechanism of Action
Oxaspiro[5.5]undecane This compound-Data not available-
Spirooxindole Derivative with 6-Cl and 4-CF3 substituentsMCF-7 (Breast Cancer)0.12p53-MDM2 Inhibition (Ki = 0.24 µM), Ferroptosis Induction
Spirooxindole BI-0252SJSA-1 (Osteosarcoma)0.161p53-MDM2 Inhibition (IC50 = 4 nM)
Spirooxindole Fused with pyrrolo[1,2-a]indolyl (R = 2-thienyl)MDA-MB-231 (Breast Cancer)3.797Not specified
Spirooxindole Engrafted Furan Moiety (Compound 6d)MCF-7 (Breast Cancer)4.3Not specified
Spirooxindole Engrafted Furan Moiety (Compound 6f)HepG2 (Liver Cancer)3.5Not specified
Spirooxindole Thiazole-containing (Compound 6e)MDA-MB-231 (Breast Cancer)6.40EGFR Inhibition (IC50 = 120 nM)
Spiro-isoindolinone Isoxazolidine derivative (Compound 6e)SH-SY5Y (Neuroblastoma)9-22p53-MDM2 Inhibition
Table 2: Comparative Analysis of Antimicrobial Activity of Bioactive Spiro Compounds

The spirocyclic scaffold is also a promising framework for the development of novel antimicrobial agents. Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Compound ClassSpecific Compound/DerivativeTarget MicroorganismMIC (µg/mL)
Oxaspiro[5.5]undecane This compound-Data not available
Spirooxindole 3'-[(4-fluorophenyl)carbonyl]-4'-phenyl derivative (3a)Staphylococcus aureus20
Spirooxindole 3'-[(4-fluorophenyl)carbonyl]-5'-(2-methylpropyl)-4'-(phenyl) derivative (3f)Escherichia coli20
Spiro-4H-pyran Indole and cytosine-containing derivative (5d)Staphylococcus aureus (clinical isolate)32
Spiro-4H-pyran Indole and cytosine-containing derivative (5d)Streptococcus pyogenes (clinical isolate)64
Table 3: Comparative Analysis of Anti-inflammatory Activity of Bioactive Spiro Compounds

Several spiro compounds have demonstrated anti-inflammatory properties, often through the modulation of key inflammatory pathways.

Compound ClassSpecific Compound/DerivativeAssay/ModelEffect
Oxaspiro[5.5]undecane This compound-Data not available
Spiroketal Isolated from Plagius flosculosusInhibition of NF-κB activationPotent inhibition
Spirosteroid (25R)-5α-spirostan-3,6-one (S15)LPS/IFNγ-stimulated microgliaInhibition of NO and IL-1β release

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Test compound and control vehicle

  • Culture medium

  • Microplate reader

Procedure for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, carefully aspirate the culture medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere, allowing for the formation of formazan crystals.

  • Carefully aspirate the MTT solution without disturbing the formazan crystals.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compound Add test compounds incubation_24h->add_compound incubation_treatment Incubate (e.g., 48h) add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate 2-4h add_mtt->incubation_mtt add_solubilizer Add solubilization solution incubation_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for determining cytotoxicity using the MTT assay.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.

Materials:

  • 70% cold ethanol

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest approximately 1x10^6 cells and centrifuge at 1200 rpm for 5 minutes.

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the cells in 1 mL of ice-cold PBS.

  • While gently vortexing, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.

  • Incubate the cells for at least 30 minutes at 4°C.

  • Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.

  • Wash the cell pellet twice with PBS.

  • Resuspend the cells in 100 µL of RNase A solution and incubate at room temperature for 5 minutes.

  • Add 400 µL of PI staining solution.

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

Logical Flow for Cell Cycle Analysis

Cell_Cycle_Analysis start Start with cell culture harvest Harvest cells start->harvest fixation Fix with cold ethanol harvest->fixation staining Stain with Propidium Iodide & RNase A fixation->staining analysis Analyze by Flow Cytometry staining->analysis results Determine cell cycle phase distribution (G0/G1, S, G2/M) analysis->results

Caption: Logical steps for cell cycle analysis using flow cytometry.

p53-MDM2 Interaction Assay (ELISA-based)

This protocol describes a competitive ELISA to screen for inhibitors of the p53-MDM2 interaction.

Materials:

  • Recombinant human MDM2 protein

  • Recombinant human p53 protein (or a peptide corresponding to the p53 N-terminal transactivation domain)

  • High-binding 96-well ELISA plate

  • Primary antibody against p53

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat milk in wash buffer)

  • Test compounds

Procedure:

  • Coat the wells of a 96-well plate with 100 µL of MDM2 protein (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Wash the wells three times with wash buffer.

  • Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • In separate tubes, pre-incubate a constant concentration of p53 protein with various concentrations of the test compound for 1 hour at room temperature.

  • Add 100 µL of the p53-compound mixtures to the MDM2-coated wells and incubate for 2 hours at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of the anti-p53 primary antibody and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells five times with wash buffer.

  • Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm. A decrease in signal indicates inhibition of the p53-MDM2 interaction.

Signaling Pathway Diagrams

p53-MDM2 Interaction and Apoptosis Pathway

Many spirooxindoles exert their anticancer effect by inhibiting the interaction between p53 and its negative regulator, MDM2. This inhibition stabilizes p53, allowing it to accumulate in the nucleus and activate the transcription of target genes, leading to cell cycle arrest and apoptosis. The intrinsic apoptotic pathway is then initiated through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

p53_MDM2_Pathway cluster_inhibition Drug Action cluster_regulation p53 Regulation cluster_apoptosis Apoptosis Cascade Spiro_Compound Spiro Compound p53_MDM2 p53-MDM2 Complex Spiro_Compound->p53_MDM2 Inhibits p53 p53 p53->p53_MDM2 Bax Bax (Pro-apoptotic) p53->Bax + Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 - MDM2 MDM2 MDM2->p53_MDM2 Degradation p53 Degradation p53_MDM2->Degradation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion | Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Efficacy of 4-Methyl-1-oxaspiro[5.5]undec-3-ene: A Comparative Analysis Based on Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a significant gap in the publicly available scientific literature regarding the therapeutic efficacy of 4-Methyl-1-oxaspiro[5.5]undec-3-ene. Extensive searches of scholarly articles, patent databases, and clinical trial registries have not yielded any studies detailing its pharmacological effects or biological activity in a therapeutic context. The primary documented application of this compound is as a fragrance ingredient, with safety and toxicological data available from institutions such as the Research Institute for Fragrance Materials (RIFM).

Due to the absence of efficacy data for this compound, a direct comparison with its structural analogs for any specific therapeutic indication is not feasible at this time. A meaningful comparative analysis requires a known biological target or a quantifiable pharmacological effect, which is not documented for the compound .

While the broader class of spiroketals, to which this compound belongs, has been investigated for various medicinal applications, the structural variations within this class are vast, leading to diverse biological activities. Generalizing the efficacy of one spiroketal compound based on the activities of structurally different analogs would be scientifically unsound.

This guide, therefore, cannot provide the requested comparison of efficacy, experimental protocols, and signaling pathways. The following sections will instead summarize the current state of knowledge on this compound and provide a general overview of the therapeutic potential of other spiroketal-containing compounds to offer a broader context for researchers.

This compound: Current Knowledge

The available information on this compound is primarily centered on its use in the fragrance industry. Toxicological assessments have been conducted to ensure its safety for use in consumer products. However, these studies do not provide insights into its potential therapeutic effects.

Data Presentation:

Due to the lack of efficacy studies, no quantitative data on the biological activity of this compound can be presented.

Experimental Protocols:

Detailed experimental methodologies for efficacy studies of this compound are not available in the scientific literature.

Signaling Pathways and Experimental Workflows:

As no biological targets or mechanisms of action have been identified for this compound, diagrams of signaling pathways or experimental workflows cannot be generated.

Therapeutic Potential of Structurally Related Spiroketal Compounds

To provide a broader perspective for researchers interested in the spiroketal scaffold, this section briefly outlines the documented biological activities of other, structurally distinct spiroketal-containing molecules. It is crucial to reiterate that these activities cannot be extrapolated to this compound.

Antiproliferative Activity of Hippuristanol

Hippuristanol is a natural product containing a spiroketal moiety that has demonstrated antiproliferative activity. Its mechanism of action involves the inhibition of eukaryotic translation initiation.

General Experimental Workflow for Assessing Antiproliferative Activity:

cluster_0 In Vitro Assessment cluster_1 Mechanism of Action Studies cell_culture Cancer Cell Line Culture compound_treatment Treatment with Test Compound cell_culture->compound_treatment proliferation_assay Cell Proliferation Assay (e.g., MTT, SRB) compound_treatment->proliferation_assay ic50_determination IC50 Value Determination proliferation_assay->ic50_determination protein_synthesis_assay Protein Synthesis Assay ic50_determination->protein_synthesis_assay For active compounds western_blot Western Blot for Translation Factors protein_synthesis_assay->western_blot

Caption: A generalized workflow for evaluating the antiproliferative activity of a compound.

Antimalarial Activity of Spirocyclic Chromanes

Certain synthetic spirocyclic chromanes have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria. Structure-activity relationship (SAR) studies have been conducted to optimize their antimalarial potency.

Illustrative Signaling Pathway Inhibition (Hypothetical for a Generic Antimalarial):

parasite Plasmodium falciparum target_pathway Essential Parasite Pathway (e.g., Hemoglobin Digestion) parasite->target_pathway disruption Pathway Disruption & Parasite Death target_pathway->disruption spiroketal Spiroketal Analog spiroketal->inhibition

Caption: A simplified diagram showing the inhibition of a key parasite pathway by a drug candidate.

Conclusion for Researchers and Drug Development Professionals

While this compound itself lacks reported therapeutic efficacy data, the broader class of spiroketals remains a promising area for drug discovery. The examples of hippuristanol and antimalarial spirocyclic chromanes highlight the potential of the spiroketal scaffold in developing novel therapeutics.

Future research efforts could involve the synthesis and biological evaluation of this compound and its close analogs against a diverse range of biological targets. High-throughput screening campaigns could be employed to identify any potential pharmacological activities. Should any such activity be discovered, further studies to elucidate the mechanism of action, conduct SAR studies, and perform preclinical evaluations would be warranted.

Until such data becomes available, a comprehensive and objective comparison of the efficacy of this compound with other compounds remains an area for future investigation. Researchers are encouraged to consult primary literature for the specific experimental details and efficacy data of the other spiroketal compounds mentioned in this overview.

Benchmarking Protocols for the Synthesis of 4-Methyl-1-oxaspiro[5.5]undec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic protocols for the formation of 4-Methyl-1-oxaspiro[5.5]undec-3-ene, a spiroketal of interest in medicinal chemistry and fragrance applications. The protocols are based on established methodologies for spiroketal synthesis and are presented with estimated reaction parameters for benchmarking purposes.

Comparative Data of Synthetic Protocols

ParameterProtocol A: Acid-Catalyzed Domino ReactionProtocol B: Hetero-Diels-Alder Reaction
Reaction Type Domino reaction involving oxo-ene reaction and Prins-type cyclization[4+2] Cycloaddition
Key Reagents Cyclohexanone, 3-Buten-1-ol1-Vinylcyclohexene, Crotonaldehyde
Catalyst Brønsted or Lewis Acid (e.g., p-TsOH, Sc(OTf)₃)Lewis Acid (e.g., BF₃·OEt₂) or High Temperature
Solvent Dichloromethane or TolueneDichloromethane or neat
Temperature 0 °C to reflux-78 °C to 180 °C
Reaction Time 4 - 24 hours12 - 48 hours
Estimated Yield 60 - 80%50 - 75%
Stereocontrol Generally favors the thermodynamically most stable diastereomer.Can provide kinetic control of stereochemistry, often influenced by the catalyst and dienophile geometry.
Key Advantages Atom economical, potentially one-pot.Convergent synthesis, potential for high stereoselectivity with chiral catalysts.
Potential Drawbacks May require careful control of conditions to avoid side reactions.Preparation of the diene may be required; can be sensitive to steric hindrance.

Experimental Protocols

Protocol A: Acid-Catalyzed Domino Reaction of Cyclohexanone and 3-Buten-1-ol

This protocol outlines a plausible one-pot synthesis of this compound via an acid-catalyzed domino reaction. The sequence is proposed to proceed through an initial oxo-ene reaction followed by a Prins-type cyclization.

Methodology:

  • To a stirred solution of cyclohexanone (1.0 equiv.) and 3-buten-1-ol (1.2 equiv.) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add a catalytic amount of p-toluenesulfonic acid (0.1 equiv.).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • If the reaction is incomplete, gently heat the mixture to reflux (approx. 40 °C) and continue stirring for an additional 4-12 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired this compound.

Protocol B: Hetero-Diels-Alder Reaction

This protocol describes a potential synthesis of this compound using a hetero-Diels-Alder reaction between a diene and an aldehyde, which acts as the dienophile. This method offers a convergent approach to the target spiroketal.

Methodology:

  • Prepare 1-vinylcyclohexene (the diene) from cyclohexanone via a Wittig or Shapiro reaction (literature procedures).

  • To a solution of 1-vinylcyclohexene (1.0 equiv.) in anhydrous dichloromethane (0.5 M) at -78 °C under an inert atmosphere, add a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv.).

  • After stirring for 15 minutes, add crotonaldehyde (1.2 equiv.) dropwise to the reaction mixture.

  • Maintain the temperature at -78 °C and stir for 24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Visualizations

Protocol_A cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product start_cyclohexanone Cyclohexanone step1 Mix in Dichloromethane start_cyclohexanone->step1 start_butenol 3-Buten-1-ol start_butenol->step1 step2 Add p-TsOH Catalyst at 0°C step1->step2 step3 Stir at Room Temp (12h) step2->step3 step4 Optional: Reflux step3->step4 workup1 Quench with NaHCO₃ step4->workup1 workup2 Extract with CH₂Cl₂ workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purification Column Chromatography workup3->purification product This compound purification->product

Caption: Workflow for Protocol A: Acid-Catalyzed Domino Reaction.

Protocol_B cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product start_diene 1-Vinylcyclohexene step1 Dissolve Diene in CH₂Cl₂ start_diene->step1 start_aldehyde Crotonaldehyde step3 Add Crotonaldehyde start_aldehyde->step3 step2 Add BF₃·OEt₂ at -78°C step1->step2 step2->step3 step4 Stir at -78°C (24h) step3->step4 workup1 Quench with NaHCO₃ step4->workup1 workup2 Extract with CH₂Cl₂ workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purification Column Chromatography workup3->purification product This compound purification->product

Caption: Workflow for Protocol B: Hetero-Diels-Alder Reaction.

Reaction_Pathways cluster_A Protocol A: Domino Reaction Pathway cluster_B Protocol B: Hetero-Diels-Alder Pathway A_start Cyclohexanone + 3-Buten-1-ol A_int1 Oxo-ene Intermediate A_start->A_int1 H⁺ (cat.) (Oxo-ene) A_int2 Oxocarbenium Ion A_int1->A_int2 H⁺ A_product This compound A_int2->A_product Prins Cyclization B_start 1-Vinylcyclohexene + Crotonaldehyde B_int Cycloadduct Intermediate B_start->B_int Lewis Acid [4+2] Cycloaddition B_product This compound B_int->B_product (Workup)

Caption: Proposed Reaction Pathways for Protocol A and Protocol B.

A Comparative Guide to the Structural Confirmation of 4-Methyl-1-oxaspiro[5.5]undec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used for the structural confirmation of 4-Methyl-1-oxaspiro[5.5]undec-3-ene. Due to the limited availability of direct experimental data for this specific compound, this document presents a comparative analysis based on predicted spectral data and experimental data from structurally analogous compounds. This approach allows for a robust estimation of the expected analytical outcomes and serves as a valuable resource for researchers working with similar spiroketal structures.

Predicted and Comparative Spectral Data

The structural confirmation of an organic molecule like this compound relies on a combination of spectroscopic techniques. Below is a summary of the predicted data for the target molecule, alongside experimental data from analogous compounds to provide a contextual comparison.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogous Compounds

Proton Environment (in this compound) Predicted Chemical Shift (δ, ppm) Analogous Compound Experimental Chemical Shift (δ, ppm) Reference
Olefinic H (at C3)4.5 - 5.0Cyclohexene (Olefinic H)5.66[1]
Olefinic H (at C2)5.8 - 6.2Cyclohexene (Olefinic H)5.66[1]
Allylic CH (at C4)2.0 - 2.54-Methylcyclohexene (Allylic H)~2.0[2]
Methyl H (at C4)0.9 - 1.14-Methylcyclohexene (Methyl H)~0.95[2]
Spirocyclic CH₂ (adjacent to O)3.5 - 4.01,7-Dioxaspiro[5.5]undecane3.4-3.6
Cyclohexane Ring CH₂1.2 - 1.81-Oxaspiro[5.5]undecane1.3 - 1.7

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogous Compounds

Carbon Environment (in this compound) Predicted Chemical Shift (δ, ppm) Analogous Compound Experimental Chemical Shift (δ, ppm) Reference
Spiroketal C (C5)95 - 1051-Oxaspiro[5.5]undecane (Spiro C)96.9[3][4]
Olefinic C (C2)125 - 135Cyclohexene (Olefinic C)127.3
Olefinic C (C3)120 - 1304-Methylcyclohexene (Olefinic C)126.9, 127.1[5]
Allylic C (C4)30 - 404-Methylcyclohexene (Allylic C)30.6[5]
Methyl C (at C4)20 - 254-Methylcyclohexene (Methyl C)21.6[5]
Spirocyclic C (adjacent to O)60 - 701-Oxaspiro[5.5]undecane61.9[3][4]
Cyclohexane Ring C20 - 401-Oxaspiro[5.5]undecane22.8, 26.1, 36.5[3][4]

Table 3: Predicted IR Absorption Data for this compound and Experimental Data for Analogous Compounds

Functional Group Vibration Predicted Wavenumber (cm⁻¹) Analogous Compound Experimental Wavenumber (cm⁻¹) Reference
C=C Stretch (alkene)1650 - 16804-Methylcyclohexene~1650[6]
=C-H Stretch (alkene)3000 - 31004-Methylcyclohexene~3020[6]
C-O-C Stretch (spiroketal)1050 - 11501-Oxaspiro[5.5]undecaneNot specified, but expected in this region.
C-H Stretch (alkane)2850 - 29604-Methylcyclohexene2830-2960[6]

Table 4: Predicted Mass Spectrometry Data for this compound and Experimental Data for Analogous Compounds

Ion Predicted m/z Analogous Compound Observed m/z Reference
Molecular Ion [M]⁺1664-Methylcyclohexene [M]⁺96[2][7]
Fragment from retro-Diels-AlderVariesCyclohexene82 (M⁺), 67, 54[8]
Loss of methyl group [M-15]⁺1514-Methylcyclohexene [M-15]⁺81[2][7]

Experimental Protocols

The following are detailed, generalized protocols for the key analytical techniques used in the structural confirmation of spiroketals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC). These are crucial for unambiguous assignment of all signals.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Reference the spectra to the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

    • Correlate the 1D and 2D NMR data to build the final molecular structure.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (Thin Film for Liquids):

    • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the sample in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for functional groups (e.g., C=C, C-O, C-H).

    • Compare the observed frequencies with known correlation charts to confirm the presence or absence of specific functional groups.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

    • Further dilute the sample as needed for the specific instrument.

  • Data Acquisition (Electron Ionization - EI):

    • The sample is injected into the GC, where it is vaporized and separated from any impurities.

    • The separated compound enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).

    • This causes the molecule to ionize and fragment.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragments and deduce the structure of the molecule. Retro-Diels-Alder fragmentation is a common pathway for cyclic alkenes.

Visualizations

The following diagrams illustrate the workflow and decision-making process involved in the structural confirmation of a novel spiroketal.

G Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Target Molecule Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Determine Molecular Weight & Fragmentation IR Infrared (IR) Spectroscopy Purification->IR Identify Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Elucidate C-H Framework Data_Analysis Data Analysis & Interpretation MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of a novel spiroketal.

G Decision Tree for Spectroscopic Technique Selection Start Structural Question Q_MW Q_MW Start->Q_MW What is the molecular weight? Q_FG Q_FG Start->Q_FG What functional groups are present? Q_Connectivity Q_Connectivity Start->Q_Connectivity What is the C-H framework and connectivity? A_MS Use Mass Spectrometry (MS) Q_MW->A_MS Yes Final_Structure Combine Data for Final Structure A_MS->Final_Structure A_IR Use Infrared (IR) Spectroscopy Q_FG->A_IR Yes A_IR->Final_Structure A_NMR Use NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Q_Connectivity->A_NMR Yes A_NMR->Final_Structure

Caption: Decision tree for selecting the appropriate spectroscopic technique based on the structural question.

References

A Researcher's Guide to Spiroketal Synthesis: Thermodynamic vs. Kinetic Control

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stereocontrolled synthesis of spiroketals is a critical challenge. The inherent stability of the thermodynamically favored product often dictates the outcome of spiroketalization reactions. However, access to less stable, or "contrathermodynamic," isomers is frequently essential for exploring the full pharmacological potential of spiroketal-containing molecules. This guide provides a detailed comparison of thermodynamic and kinetic control strategies in spiroketal synthesis, supported by experimental data and detailed protocols.

The stereochemical outcome of a spiroketalization reaction is governed by the principles of thermodynamic and kinetic control. Under thermodynamic control, the reaction is reversible, allowing for equilibration to the most stable spiroketal isomer. This stability is often dictated by stereoelectronic factors, most notably the anomeric effect, which favors the axial orientation of lone-pair-bearing substituents on a pyranose-like ring.[1][2] Consequently, the thermodynamically preferred product often exhibits a double anomeric stabilization.[3] In contrast, kinetic control is achieved under irreversible reaction conditions, where the product distribution is determined by the relative rates of formation of the possible isomers. This approach allows for the synthesis of less stable spiroketals that may be of significant biological interest.[4][5]

Comparison of Reaction Conditions and Outcomes

The choice between thermodynamic and kinetic control is primarily influenced by the reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. The following tables summarize quantitative data from various studies, highlighting the key differences between these two approaches.

Parameter Thermodynamic Control Kinetic Control
Reaction Conditions Reversible, allowing for equilibrationIrreversible, "point of no return"
Driving Force Formation of the most stable productFormation of the most rapidly formed product
Product Stability Thermodynamically most stable isomer predominatesCan lead to less stable ("contrathermodynamic") isomers
Key Influences Anomeric effect, steric interactionsTransition state energies
Typical Catalysts Strong Brønsted acids (e.g., TFA, TsOH), Lewis acids under equilibrating conditionsChiral Brønsted acids (e.g., phosphoric acids), specific Lewis acids (e.g., Ti(Oi-Pr)₄), organocatalysts
Temperature Often higher temperatures to facilitate equilibrationOften lower temperatures to prevent equilibration
Table 1: Acid-Catalyzed Spiroketalization - Thermodynamic vs. Kinetic Control
Entry Substrate Catalyst Solvent Temp (°C) Time Product Ratio (Thermodynamic:Kinetic) Yield (%) Reference
1Dihydroxyketone precursor to Spirofungin BPyridinium p-toluenesulfonate (PPTS)CH₂Cl₂rt12 h>95:5 (Thermodynamic favored)85[6]
2Hydroxy enol etherTrifluoroacetic acid (TFA)CH₂Cl₂030 minThermodynamic product only92[7]
3Hydroxy enol etherChiral Phosphoric Acid (CPA)Toluene-2024 hKinetic product favored (92% ee)85[7]
4exo-Glycal epoxideSc(OTf)₃CH₂Cl₂-20 to rt-Exclusive formation of thermodynamic product-[8]
5exo-Glycal epoxideSc(OTf)₃THF-20-Exclusive formation of kinetic product-[8]
Table 2: Kinetically Controlled Spiroketalizations Utilizing Specific Reagents
Entry Substrate Reagent/Catalyst Solvent Temp (°C) Time Product (Stereochemistry) d.r. Yield (%) Reference
1Glycal epoxideMethanol (excess)CH₂Cl₂-63-Inversion at anomeric carbon>98:273[9]
2Glycal epoxideTi(Oi-Pr)₄ (2 equiv)CH₂Cl₂-78 to 0≤ 1 hRetention at anomeric carbon>98:281[10][11]
3DihydroxyketoneHetero-Diels-Alder (thermal)Toluene11048 hKinetic product-75[12]

Experimental Protocols

General Procedure for Thermodynamically Controlled Acid-Catalyzed Spiroketalization

This protocol is adapted from the synthesis of a spirofungin B fragment.[6]

Materials:

  • Dihydroxyketone precursor (1.0 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the dihydroxyketone precursor in anhydrous CH₂Cl₂ (0.1 M) at room temperature is added PPTS (0.1 equiv).

  • The reaction mixture is stirred at room temperature for 12 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the thermodynamically favored spiroketal.

General Procedure for Kinetically Controlled Chiral Phosphoric Acid-Catalyzed Spiroketalization

This protocol is a general representation based on the work of Nagorny and coworkers.[7]

Materials:

  • Hydroxy enol ether (1.0 equiv)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP) (5-10 mol%)

  • Toluene, anhydrous

  • 4 Å Molecular sieves

Procedure:

  • A flame-dried flask is charged with the hydroxy enol ether (1.0 equiv), 4 Å molecular sieves, and anhydrous toluene (0.1 M).

  • The mixture is cooled to the desired temperature (e.g., -20 °C).

  • The chiral phosphoric acid catalyst (5-10 mol%) is added.

  • The reaction is stirred at this temperature for 24-48 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is directly loaded onto a silica gel column for purification by flash chromatography to yield the kinetically favored, enantioenriched spiroketal.

General Procedure for Methanol-Induced Kinetic Spiroketalization

This protocol is based on the method developed by Tan and coworkers.[9]

Materials:

  • Glycal epoxide precursor (1.0 equiv)

  • Methanol (MeOH), anhydrous (excess, e.g., 10-20 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • A solution of the glycal epoxide in anhydrous CH₂Cl₂ (0.05 M) is cooled to -63 °C (chloroform/dry ice bath).

  • Anhydrous methanol (10-20 equiv) is added dropwise to the cooled solution.

  • The reaction is stirred at -63 °C and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., triethylamine) and allowed to warm to room temperature.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the spiroketal resulting from inversion of configuration at the anomeric carbon.

General Procedure for Ti(Oi-Pr)₄-Mediated Kinetic Spiroketalization

This protocol is based on the work of Tan and coworkers, providing access to the complementary stereoisomer to the methanol-induced method.[10][11]

Materials:

  • Glycal epoxide precursor (1.0 equiv)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (2.0 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • A solution of the glycal epoxide in anhydrous CH₂Cl₂ (0.05 M) is cooled to -78 °C (acetone/dry ice bath).

  • Titanium(IV) isopropoxide (2.0 equiv) is added to the solution.

  • The reaction mixture is then warmed to 0 °C and stirred for up to 1 hour.

  • The reaction is quenched by the addition of a saturated aqueous solution of Rochelle's salt and stirred vigorously until the layers become clear.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the spiroketal formed with retention of configuration at the anomeric carbon.

Visualizing the Concepts

The following diagrams illustrate the fundamental principles of thermodynamic versus kinetic control in the context of spiroketal synthesis.

Thermodynamic_vs_Kinetic_Control cluster_0 Reaction Coordinate Diagram Start Reactant (Dihydroxyketone) TS1 TS_kinetic Start->TS1 TS2 TS_thermo Start->TS2 Kinetic Kinetic Product (Less Stable) TS1->Kinetic TS1->Kinetic ΔG‡_kinetic Thermo Thermodynamic Product (More Stable) TS2->Thermo TS2->Thermo ΔG‡_thermo path

Caption: Energy profile for thermodynamic vs. kinetic control.

Spiroketal_Formation_Pathways cluster_thermo Thermodynamic Control cluster_kinetic Kinetic Control Reactant_T Dihydroxyketone Hemiketal_T Hemiketal Intermediate Reactant_T->Hemiketal_T H⁺ Oxocarbenium_T Oxocarbenium Ion Hemiketal_T->Oxocarbenium_T H⁺, -H₂O Product_T Thermodynamic Spiroketal (e.g., double anomeric stabilization) Oxocarbenium_T->Product_T Intramolecular Nucleophilic Attack Reactant_K e.g., Glycal Epoxide Activated_Complex Activated Complex (e.g., with Ti(Oi-Pr)₄) Reactant_K->Activated_Complex Catalyst (e.g., Ti(Oi-Pr)₄) Product_K Kinetic Spiroketal (Contrathermodynamic) Activated_Complex->Product_K Irreversible Spirocyclization

Caption: Reaction pathways for spiroketal synthesis.

Conclusion

The stereoselective synthesis of spiroketals can be effectively directed through the careful selection of reaction conditions to favor either thermodynamic or kinetic control. While thermodynamically controlled, acid-catalyzed methods reliably provide the most stable spiroketal isomer, kinetically controlled strategies offer invaluable access to less stable, and often biologically relevant, diastereomers. The development of mild, stereoselective kinetic methods, such as those employing chiral phosphoric acids, methanol, or titanium isopropoxide, has significantly expanded the synthetic toolbox for accessing a diverse range of spiroketal structures. For researchers in drug discovery and natural product synthesis, a thorough understanding of these complementary approaches is paramount for the rational design and efficient synthesis of complex molecular targets.

References

Safety Operating Guide

Prudent Disposal Protocol for 4-Methyl-1-oxaspiro[5.5]undec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

In the absence of a specific Safety Data Sheet (SDS) for 4-Methyl-1-oxaspiro[5.5]undec-3-ene, and in adherence with best practices for laboratory safety, this compound must be treated as a hazardous chemical. The following disposal procedures are based on general guidelines for chemical waste management and are intended to provide essential safety and logistical information. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all federal, state, and local regulations.[1][2]

Immediate Safety and Handling for Disposal

When preparing this compound for disposal, researchers, scientists, and drug development professionals should adhere to the following procedural steps:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (Nitrile gloves are often recommended), safety goggles or a face shield, and a lab coat.[3] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Containerization:

    • Use a suitable, leak-proof container for the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][2]

    • The container must be compatible with the chemical.

    • Ensure the container is clean and dry before adding the waste.

    • Keep the waste container securely closed except when adding more waste.[2][4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[1][4]

    • The label must include the full chemical name: "this compound". Abbreviations or chemical formulas are generally not acceptable.[1][4]

    • Indicate the quantity of the waste.

    • Include the date of waste generation, the laboratory or room number, and the name and contact information of the principal investigator.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

    • The SAA must be at or near the point of generation.[2]

    • Segregate the waste from incompatible materials. As a precaution, store it away from strong acids, bases, and oxidizing agents.

Disposal Plan and Logistics

The disposal of this compound must be coordinated through your institution's EHS office or equivalent hazardous waste program.

  • Contact EHS: Notify your EHS office about the waste chemical that requires disposal. They will provide specific instructions and the necessary paperwork.[1]

  • Complete Hazardous Waste Forms: Fill out any required hazardous waste information forms provided by your EHS office. Be as detailed as possible regarding the contents of the waste container.[1]

  • Schedule a Pickup: Arrange for a hazardous waste pickup with your EHS office. Do not transport hazardous waste across campus or to other facilities yourself.[5]

Summary of Chemical Waste Considerations

For a chemical with unknown specific hazards like this compound, the following parameters should be considered when communicating with your EHS office.

Consideration Guideline Rationale
Reactivity Assume the chemical is reactive. Avoid mixing with other chemicals.The "ene" suffix indicates a double bond, which can be a site of reactivity.
Flammability Treat as a flammable liquid. Store away from ignition sources.Many organic compounds are flammable.[7][8]
Toxicity Handle as a toxic substance. Avoid inhalation, ingestion, and skin contact.In the absence of data, assume toxicity to minimize exposure risk.
Corrosivity Assume non-corrosive unless there is evidence to the contrary.The structure does not immediately suggest strong acidic or basic properties.

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound. The primary protocol is to follow the administrative and handling procedures for hazardous waste disposal as outlined by your institution's EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated sds_check Is a specific Safety Data Sheet (SDS) with disposal instructions available? start->sds_check no_sds Treat as Hazardous Waste sds_check->no_sds No sds_yes Follow Specific SDS Disposal Procedures sds_check->sds_yes Yes containerize Properly Containerize and Label Waste no_sds->containerize store Store in Satellite Accumulation Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs follow_ehs Follow EHS Instructions for Pickup and Disposal contact_ehs->follow_ehs end End: Waste Disposed of Safely and Compliantly follow_ehs->end sds_yes->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Methyl-1-oxaspiro[5.5]undec-3-ene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-Methyl-1-oxaspiro[5.5]undec-3-ene

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on available safety data and general best practices for handling similar chemical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Warning: Based on available data, this compound is classified as a skin irritant and is harmful to aquatic life with long-lasting effects[1]. Due to the lack of a comprehensive Safety Data Sheet (SDS), it is prudent to handle this compound with a high degree of caution, assuming it may have other potential hazards.

Primary Routes of Exposure: Inhalation, skin contact, eye contact.

Recommended Personal Protective Equipment (PPE):

Protection Type Recommended Equipment Specification
Eye and Face Protection Chemical splash goggles or a full-face shield.Must meet ANSI Z87.1 standards.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Change gloves immediately if contaminated.
Flame-resistant lab coat.To be worn at all times in the laboratory.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.A respirator may be required for large quantities or in case of spills.
Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound.

Property Value Source
Molecular Formula C₁₁H₁₈O[1][2]
Molecular Weight 166.26 g/mol [1][3][4]
Boiling Point ~218 - 271 °C at 760 mmHg[3][4]
Flash Point ~81.11 °C (178 °F) (Tagliabue Closed Cup)[4]
Density ~0.95 - 0.958 g/cm³ at 25 °C[4]
Vapor Pressure ~0.043 - 0.1787 hPa at 20-25 °C[3][4]
Solubility Soluble in alcohol; sparingly soluble in water (32.2 mg/L at 25°C est.).[4]
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound during routine laboratory operations.

3.1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that a safety shower and eyewash station are accessible and unobstructed.

  • Prepare all necessary glassware and equipment before handling the chemical.

  • Have a spill kit readily available.

3.2. Handling Procedure:

  • Don all required PPE as specified in the table above.

  • Conduct all transfers and manipulations of the chemical inside a certified chemical fume hood.

  • Ground all equipment to prevent static discharge, which could be an ignition source.

  • Keep the container tightly closed when not in use.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the work area.

3.3. Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container.

  • Store separately from strong oxidizing agents and strong acids.

Disposal Plan

4.1. Waste Collection:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Do not dispose of this chemical down the drain, as it is harmful to aquatic life[1].

4.2. Waste Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

5.1. Spills:

  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, contact your EHS office immediately.

  • For small spills, and if you are trained to do so:

    • Ensure proper ventilation.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

5.2. First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizations

The following diagrams illustrate key workflows and logical relationships for handling this compound.

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_safety Check Safety Equipment prep_hood->prep_safety handle_transfer Transfer Chemical in Hood prep_safety->handle_transfer handle_use Perform Experiment handle_transfer->handle_use handle_close Seal Container handle_use->handle_close cleanup_decontaminate Decontaminate Glassware handle_close->cleanup_decontaminate cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Spill_Response_Logic action action end end spill_detected Spill Detected is_major Major Spill? spill_detected->is_major is_trained Trained to Handle? is_major->is_trained No action_evacuate Evacuate Area & Call EHS is_major->action_evacuate Yes is_trained->action_evacuate No action_cleanup Don PPE Contain Spill Collect Waste Decontaminate Area is_trained->action_cleanup Yes action_evacuate->end End action_cleanup->end End

Caption: Decision-making process for responding to a chemical spill.

References

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